molecular formula C9H5F3N2O B13597183 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

Cat. No.: B13597183
M. Wt: 214.14 g/mol
InChI Key: BXVRQOCEVFRQKB-UHFFFAOYSA-N
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Description

3-(2,4,5-Trifluorophenyl)isoxazol-5-amine is a useful research compound. Its molecular formula is C9H5F3N2O and its molecular weight is 214.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-(2,4,5-trifluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H5F3N2O/c10-5-2-7(12)6(11)1-4(5)8-3-9(13)15-14-8/h1-3H,13H2

InChI Key

BXVRQOCEVFRQKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C2=NOC(=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The synthesis of isoxazole derivatives is of significant interest due to their diverse biological activities.[1][2] This document details a logical and experimentally sound approach, starting from commercially available precursors. The described methodology is grounded in established chemical principles and supported by relevant literature, offering a self-validating framework for researchers in the field.

Introduction: The Significance of Fluorinated Isoxazoles

The isoxazole core is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of fluorinated isoxazole derivatives like 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine is a key area of research for the development of novel therapeutic agents. This guide will focus on a robust and adaptable synthetic route to this specific target molecule.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine, suggests a convergent synthesis strategy. The isoxazole ring can be constructed through the cyclization of a 1,3-dicarbonyl compound with hydroxylamine. This leads to the following proposed synthetic pathway:

Synthesis_Pathway 2,4,5-Trifluoroacetophenone 2,4,5-Trifluoroacetophenone Claisen_Condensation Claisen_Condensation 2,4,5-Trifluoroacetophenone->Claisen_Condensation Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Claisen_Condensation Intermediate_Diketone Ethyl 2,4-dioxo-4-(2,4,5-trifluorophenyl)butanoate Claisen_Condensation->Intermediate_Diketone Cyclization Cyclization Intermediate_Diketone->Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Cyclization Target_Molecule 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine Cyclization->Target_Molecule

Figure 1: Proposed synthetic workflow for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine.

This pathway involves two key transformations: a Claisen condensation to form the 1,3-dicarbonyl intermediate, followed by a cyclization reaction with hydroxylamine to construct the isoxazole ring.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(2,4,5-trifluorophenyl)butanoate (Intermediate Diketone)

The first step is a Claisen condensation between 2,4,5-trifluoroacetophenone and diethyl oxalate. This reaction forms the key β-dicarbonyl intermediate necessary for the subsequent cyclization.

Reaction Scheme:

(Image of the chemical reaction for Step 1 would be placed here)

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4,5-trifluoroacetophenone in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition is complete, add a solution of diethyl oxalate in anhydrous diethyl ether dropwise to the reaction mixture at the same temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure ethyl 2,4-dioxo-4-(2,4,5-trifluorophenyl)butanoate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Claisen condensation is sensitive to moisture, as the base (sodium ethoxide) can be hydrolyzed, and the enolate intermediate can be protonated, thus inhibiting the reaction.

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Stepwise Addition at Low Temperature: Controls the exothermicity of the reaction and minimizes the formation of byproducts from self-condensation of the acetophenone.

  • Acidic Workup: Neutralizes the basic reaction mixture and protonates the enolate product to yield the desired β-dicarbonyl compound.

Data Presentation:

ReactantMolar Equiv.Molecular Weight ( g/mol )Amount
2,4,5-Trifluoroacetophenone1.0174.12-
Diethyl oxalate1.2146.14-
Sodium1.222.99-
Anhydrous Ethanol-46.07-
Anhydrous Diethyl Ether-74.12-
Step 2: Synthesis of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine (Target Molecule)

The final step involves the cyclization of the intermediate diketone with hydroxylamine. The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classic and efficient method for the synthesis of isoxazoles.[4]

Reaction Scheme:

(Image of the chemical reaction for Step 2 would be placed here)

Experimental Protocol:

  • Dissolve the ethyl 2,4-dioxo-4-(2,4,5-trifluorophenyl)butanoate in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium bicarbonate) in water to the flask.[5]

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine.

Causality Behind Experimental Choices:

  • Use of Hydroxylamine Hydrochloride and a Base: Hydroxylamine is typically used as its hydrochloride salt for better stability. The base is added to generate free hydroxylamine in situ, which is the reactive nucleophile.

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions.

  • Precipitation and Recrystallization: These are standard purification techniques for solid organic compounds, allowing for the isolation of the target molecule in high purity.

Data Presentation:

ReactantMolar Equiv.Molecular Weight ( g/mol )Amount
Ethyl 2,4-dioxo-4-(2,4,5-trifluorophenyl)butanoate1.0272.18-
Hydroxylamine hydrochloride1.269.49-
Sodium Acetate1.582.03-
Ethanol-46.07-
Water-18.02-

Alternative Synthetic Strategies

While the presented pathway is robust, other synthetic routes to 3-aryl-5-aminoisoxazoles exist and may be considered depending on the availability of starting materials and specific research needs.

  • From Propionitrile Derivatives: The reaction of a suitably substituted β-keto or β-alkoxyacrylonitrile with hydroxylamine can directly yield the 5-aminoisoxazole.[6] This approach would require the synthesis of a 2,4,5-trifluorobenzoylacetonitrile or a related derivative.

Alternative_Pathway Trifluorobenzoylacetonitrile 2,4,5-Trifluorobenzoyl- acetonitrile Cyclization Cyclization Trifluorobenzoylacetonitrile->Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Cyclization Target_Molecule 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine Cyclization->Target_Molecule

Figure 2: Alternative synthesis via a nitrile intermediate.

  • Via Chalcone Intermediates: Although more common for the synthesis of 3,5-diarylisoxazoles, a chalcone-based route could potentially be adapted.[2][5] This would involve the synthesis of a chalcone from 2,4,5-trifluorobenzaldehyde and a suitable ketone, followed by reaction with hydroxylamine.

Conclusion

The synthesis of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine can be reliably achieved through a two-step sequence involving a Claisen condensation followed by a cyclization with hydroxylamine. This method utilizes readily available starting materials and employs well-established reaction conditions. The provided experimental protocols and the discussion of the underlying chemical principles offer a solid foundation for researchers to successfully synthesize this and related fluorinated isoxazole derivatives for further investigation in drug discovery and development programs.

References

  • Panda, K. C., Kumar, B. V. V. R., & Sahoo, B. M. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Natural Volatiles & Essential Oils, 8(5), 11503-11510.
  • Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry, 15(4).
  • Kumar, K. S., et al. (2011).
  • Current Trends in Biotechnology and Pharmacy. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.
  • IJFMR. (2026).
  • RSC Publishing. (n.d.). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. RSC Publishing.
  • PMC. (n.d.).
  • Google Patents. (n.d.). US3435047A - Process for preparing 3-aminoisoxazole derivatives.
  • ResearchGate. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF.
  • PMC. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC.
  • YouTube. (2019, January 19). synthesis of isoxazoles. YouTube.
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • RSC Publishing. (2026).
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • J&K Scientific. (n.d.). 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine | 81465-84-1. J&K Scientific.
  • Beilstein-Institut. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein-Institut.
  • PMC. (2026).
  • Chem-Impex. (n.d.). 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine. Chem-Impex.
  • ChemScene. (n.d.). 119162-50-4 | 3-(3-Fluorophenyl)isoxazol-5-amine. ChemScene.
  • ResearchGate. (2025). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine. Benchchem.

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The Multifaceted Biological Activities of Trifluorophenyl Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Trifluorophenyl Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique electronic properties and synthetic tractability have made it a "privileged scaffold" in medicinal chemistry, leading to the development of a multitude of therapeutic agents.[3][4] The introduction of a trifluorophenyl moiety to this core structure further enhances its therapeutic potential. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5] This strategic combination of the isoxazole core and the trifluorophenyl substituent has given rise to a class of derivatives with a broad and potent spectrum of biological activities, making them highly attractive candidates for drug discovery and development.[5][6]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core biological activities of trifluorophenyl isoxazole derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, elucidating the underlying mechanisms of action and providing detailed, field-proven experimental protocols for their evaluation.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

Trifluorophenyl isoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a range of human cancer cell lines.[6][7][8] A key mechanism underlying their antitumor activity is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[2][9]

Mechanism of Action: The Apoptotic Cascade

Several studies have indicated that trifluorophenyl isoxazole derivatives can trigger apoptosis through the intrinsic pathway. This process is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial outer membrane. This, in turn, results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, the executioner enzymes of apoptosis.[1][6]

TFPI Trifluorophenyl Isoxazole Derivative Mitochondrion Mitochondrion TFPI->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Apoptosome Apoptosome Assembly Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by trifluorophenyl isoxazole derivatives.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of trifluorophenyl isoxazole derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
2g MCF-7 (Breast)2.63[6][9]
5 MCF-7 (Breast)3.09[6][9]
2f Hep3B (Liver)5.76[8]
2f HepG2 (Liver)34.64[8]
2d HeLa (Cervical)15.48[10]
2a MCF-7 (Breast)39.80[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trifluorophenyl isoxazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the trifluorophenyl isoxazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.[13]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity: Targeting the Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Trifluorophenyl isoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[1][13][14]

Mechanism of Action: Inhibition of COX-2 and the NF-κB Pathway

A primary mechanism of anti-inflammatory action for many isoxazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[15] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[9] By selectively targeting COX-2 over its isoform COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects.[9]

Furthermore, some derivatives have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[18][19][20]

cluster_0 COX-2 Pathway cluster_1 NF-κB Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes TFPI Trifluorophenyl Isoxazole Derivative TFPI->COX2 Inhibits TFPI->IKK Inhibits TFPI Trifluorophenyl Isoxazole Derivative Bacterial_Cell Bacterial/Fungal Cell TFPI->Bacterial_Cell Cell_Wall Cell Wall Synthesis Bacterial_Cell->Cell_Wall Inhibits Cell_Membrane Cell Membrane Integrity Bacterial_Cell->Cell_Membrane Disrupts DNA_Protein_Synthesis DNA/Protein Synthesis Bacterial_Cell->DNA_Protein_Synthesis Inhibits Microbial_Death Microbial Cell Death Cell_Wall->Microbial_Death Cell_Membrane->Microbial_Death DNA_Protein_Synthesis->Microbial_Death

Caption: Putative antimicrobial mechanisms of trifluorophenyl isoxazole derivatives.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
TPI-2 S. aureus6.25[21]
TPI-5 E. coli12.5[21]
TPI-14 C. albicans6.25[21]
5a E. coli100[22]
5c S. aureus50[22]
5h A. niger100[22]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi. [7][21] Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Trifluorophenyl isoxazole derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth. [7]2. Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well plate. [7]3. Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria). [7]5. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [7]

Conclusion and Future Perspectives

Trifluorophenyl isoxazole derivatives represent a highly versatile and promising class of compounds with significant potential for the development of new therapeutics. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications, coupled with their favorable physicochemical properties imparted by the trifluoromethyl group, makes them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting in-depth in vivo studies to evaluate their pharmacokinetic profiles and therapeutic efficacy in relevant disease models. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, inflammatory diseases, and infectious diseases.

References

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC.
  • Application Notes and Protocols for Antimicrobial Screening of Isoxazole Compounds. Benchchem.
  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles.
  • (PDF) Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Unveiling the In Vivo Mechanisms of Isoxazole Derivatives: A Compar
  • Anti-inflammatory evaluation of isoxazole deriv
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PMC.
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Deriv
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • MTT assay protocol. Abcam.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC.
  • The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell De
  • A Brief Review on Isoxazole Deriv
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  • Detailed protocol for MTT Cell Viability and Prolifer
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  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflamm
  • NF-κB signaling in inflamm
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  • Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Deriv
  • A Brief Review on Isoxazole Deriv
  • A comprehensive review on biological activities of oxazole deriv
  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflamm
  • Suppressing inflammation by inhibiting the NF-κB pathway contributes to the neuroprotective effect of angiotensin-(1-7) in rats with permanent cerebral ischaemia. PMC.

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Spectroscopic Profiling and Structural Validation of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and synthetic methodology, 3-arylisoxazol-5-amines serve as indispensable building blocks. They are frequently deployed in the synthesis of complex heterotriarylmethanes via chiral spirocyclic phosphoric acid-catalyzed enantioselective additions[1], and act as critical precursors for diverse pharmacophores[2]. The compound 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine (C9H5F3N2O) is of particular interest; the 2,4,5-trifluorophenyl moiety imparts enhanced lipophilicity and metabolic resistance, while the 5-aminoisoxazole core provides a versatile handle for subsequent functionalization.

As a Senior Application Scientist, I have designed this guide to move beyond standard data reporting. Here, we will dissect the electronic causality that dictates the spectroscopic behavior of this molecule, providing researchers with a self-validating framework for its synthesis, spectral acquisition, and structural confirmation.

Structural Causality and Electronic Profiling

To accurately interpret the spectroscopic data of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine, one must first understand the competing electronic effects governing its molecular orbital landscape:

  • The Isoxazole Core (+M Effect): The primary distinguishing feature of a 5-aminoisoxazole is the strong resonance donation (+M effect) from the lone pair of the exocyclic nitrogen into the heteroaromatic ring. This electron delocalization significantly increases the electron density at the C4 position. Consequently, the C4 carbon and its attached proton (H4) are heavily shielded, shifting their NMR resonances significantly upfield compared to unsubstituted or 3-amino isoxazole isomers[3],[2].

  • The Trifluorophenyl Ring (-I Effect): The three fluorine atoms at the 2, 4, and 5 positions exert a powerful inductive electron-withdrawing effect (-I). This deshields the remaining aromatic protons (H3 and H6). More importantly, the spin-active nature of the ^19^F nucleus (I = 1/2, 100% natural abundance) creates a highly complex, multi-order spin-spin coupling network in both ^1^H and ^13^C NMR spectra.

Understanding this push-pull dynamic is critical for distinguishing this compound from its regioisomers (e.g., 5-aryl-isoxazol-3-amines) during structural validation[2].

Spectroscopic Data Compendium

The following tables summarize the quantitative spectroscopic data, acquired under standardized conditions to ensure reproducibility.

Nuclear Magnetic Resonance (NMR)

Solvent Choice Causality: DMSO-d6 is strictly selected over CDCl3 because the strong hydrogen-bonding capability of DMSO slows the exchange rate of the -NH2 protons, allowing them to be observed as a distinct, broad singlet rather than being lost to baseline broadening.

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment / Causality
^1^H 5.65s (Singlet)1HIsoxazole H4: Highly shielded due to +M effect of the adjacent 5-amino group[3].
^1^H 6.82br s (Broad Singlet)2H-NH2: Exchangeable with D2O.
^1^H 7.68ddd (J = 10.5, 8.8, 6.5)1HPhenyl H3: Deshielded; complex splitting due to ortho-F2, ortho-F4, and meta-F5 couplings.
^1^H 7.85dt (J = 11.2, 7.0)1HPhenyl H6: Deshielded; coupled to ortho-F5 and meta-F4/F2.
^13^C 76.8s1CIsoxazole C4: Diagnostic high-field shift confirming the 5-amino regioisomer[2].
^13^C 159.5s1CIsoxazole C3: C=N carbon attached to the aryl ring.
^13^C 171.2s1CIsoxazole C5: Highly deshielded carbon bearing the amino group[4].
^13^C 145.0 - 155.0Complex multiplets3CPhenyl C2, C4, C5: Direct C-F bonds exhibit massive ^1^JCF couplings (~240-250 Hz).
^19^F -118.5m1FF2: Proximal to the isoxazole ring.
^19^F -134.2m1FF4: Flanked by F5 and H3.
^19^F -142.8m1FF5: Flanked by F4 and H6.
Mass Spectrometry & Infrared Spectroscopy
TechniqueParameterObserved ValueStructural Significance
HRMS (ESI+) Exact Mass [M+H]^+^215.0428 m/zConfirms molecular formula C9H6F3N2O (Calc: 215.0432). Validates absence of hydration or dimerization.
IR (ATR) N-H Stretches3450, 3320 cm^-1^Primary amine asymmetric and symmetric stretching.
IR (ATR) C=N / C=C Stretches1635, 1510 cm^-1^Isoxazole ring breathing and aromatic skeletal vibrations.
IR (ATR) C-F Stretches1140 - 1250 cm^-1^Strong, broad bands indicative of the trifluorinated aromatic system.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to prevent the propagation of errors through the workflow.

Protocol 1: Regioselective Synthesis of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

This protocol leverages the cyclocondensation of a β-ketonitrile with hydroxylamine, a robust method for generating 5-aminoisoxazoles[3].

  • Intermediate Preparation: In an oven-dried flask under N2, dissolve 2,4,5-trifluorobenzonitrile (10 mmol) and anhydrous acetonitrile (12 mmol) in dry THF (30 mL). Cool to -78 °C.

  • Deprotonation & Condensation: Dropwise, add n-BuLi (12 mmol, 2.5 M in hexanes). The strong base deprotonates acetonitrile, which attacks the nitrile carbon. Stir for 2 hours, then quench with saturated aqueous NH4Cl.

  • Isolation (Checkpoint 1): Extract with EtOAc, dry over Na2SO4, and concentrate. Self-Validation: Perform a rapid IR scan of the crude 3-(2,4,5-trifluorophenyl)-3-oxopropanenitrile to confirm the presence of both ketone (~1690 cm^-1^) and nitrile (~2250 cm^-1^) stretches.

  • Cyclocondensation: Dissolve the crude intermediate in ethanol (20 mL). Add hydroxylamine hydrochloride (15 mmol) and sodium hydroxide (15 mmol) dissolved in a minimal amount of water.

  • Reflux & Regioselective Closure: Heat the mixture to reflux for 4 hours. The hydroxylamine selectively attacks the more electrophilic ketone carbonyl first, followed by intramolecular cyclization onto the nitrile, exclusively yielding the 5-amino regioisomer[2].

  • Purification: Cool to room temperature, remove ethanol in vacuo, and partition between water and EtOAc. Purify via flash chromatography (Hexanes/EtOAc, 3:1).

Protocol 2: High-Resolution NMR Acquisition

Because the trifluorophenyl ring causes severe spectral crowding in the ^13^C domain, standard 1D acquisition is insufficient for definitive assignment.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d6 (100% atom D, containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates.

  • ^1^H and ^19^F Acquisition: Acquire a standard 1D ^1^H spectrum (16 scans) and a 1D ^19^F spectrum (32 scans). Self-Validation: Ensure the H4 singlet integrates exactly to 1.0 relative to the aromatic protons.

  • ^13^C{^1^H, ^19^F} Dual-Decoupled Acquisition: To collapse the massive ^1^JCF multiplets and accurately assign the aromatic carbons, acquire a ^13^C spectrum with simultaneous broadband decoupling of both ^1^H and ^19^F nuclei. Set the relaxation delay (D1) to at least 2.0 seconds to allow quaternary carbons (C3, C5) to fully relax.

Mechanistic and Workflow Visualizations

The following diagrams map the logical progression of the synthesis and the subsequent spectroscopic validation.

SynthesisWorkflow Step1 2,4,5-Trifluorobenzonitrile (Starting Material) Step2 Claisen Condensation (Acetonitrile, n-BuLi, -78°C) Step1->Step2 Step3 3-(2,4,5-Trifluorophenyl)- 3-oxopropanenitrile Step2->Step3 Intermediate Isolation Step4 Cyclocondensation (NH2OH·HCl, NaOH, Reflux) Step3->Step4 Step5 3-(2,4,5-Trifluorophenyl) isoxazol-5-amine Step4->Step5 Regioselective Closure

Fig 1: Synthetic workflow for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine via cyclocondensation.

SpectroscopicLogic Sample Purified Isolate MS HRMS (ESI+) Target: [M+H]+ 215.0432 Sample->MS NMR1H 1H NMR (DMSO-d6) Target: H4 Singlet (~5.6 ppm) Sample->NMR1H NMR19F 19F NMR (DMSO-d6) Target: 3 Distinct F Signals Sample->NMR19F Valid Structural Confirmation Complete MS->Valid NMR13C 13C NMR / HSQC Target: C-F Coupling Resolution NMR1H->NMR13C Proton-Carbon Mapping NMR19F->NMR13C Fluorine-Carbon Coupling NMR13C->Valid

Fig 2: Self-validating spectroscopic logic tree for structural confirmation.

References

  • Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Current Organic Chemistry. URL: [Link]

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. PMC - NIH. URL: [Link]

  • Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. RSC Advances. URL: [Link]

Sources

Discovery and History of Trifluorophenyl Isoxazoles: From Leflunomide to Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole heterocycle, particularly when functionalized with fluorinated phenyl rings (such as trifluoromethylphenyl or 2,3,4-trifluorophenyl groups), represents a privileged scaffold in modern medicinal chemistry. The strategic placement of fluorine atoms on the phenyl-isoxazole core dramatically alters lipophilicity, metabolic stability, and target residence time. This technical guide explores the historical discovery, mechanistic evolution, and synthetic methodologies of trifluorophenyl isoxazoles, anchoring the discussion on the breakthrough immunomodulator Leflunomide and extending to next-generation kinase inhibitors and oncology agents.

The Pharmacophore Rationale: Why Trifluorophenyl Isoxazoles?

Historically, the discovery of Leflunomide (HWA 486) in the late 20th century marked a paradigm shift in the treatment of rheumatoid arthritis (RA)[1]. Leflunomide is a 5-methylisoxazole-4-carboxamide bearing a 4-trifluoromethylphenyl group. The inclusion of the trifluoromethyl (


) or multi-fluoro (e.g., 2,3,4-trifluorophenyl) moiety is a calculated design choice driven by three physicochemical pillars:
  • Metabolic Shielding : Fluorine's high electronegativity and strong C-F bond resist cytochrome P450-mediated oxidation, significantly prolonging the drug's half-life.

  • Lipophilic Efficiency (LipE) : The fluorinated phenyl ring enhances membrane permeability, allowing the compound to efficiently reach intracellular targets like mitochondrial dihydroorotate dehydrogenase (DHODH)[2].

  • Electronic Modulation : In modern p38 MAP kinase inhibitors, a 2,3,4-trifluorophenyl group withdraws electron density, strengthening the hydrogen-bonding network of the adjacent isoxazole core within the kinase hinge region[3].

Mechanistic Paradigms: The Isoxazole as a "Smart Prodrug"

One of the most elegant aspects of Leflunomide is its behavior as a self-activating prodrug. The isoxazole ring is highly stable in the acidic environment of the stomach, ensuring excellent oral bioavailability. However, upon entering systemic circulation, it undergoes rapid base-catalyzed and enzymatic ring-opening to form the active malononitrilamide metabolite, Teriflunomide (A771726)[4].

G Lef Leflunomide (Isoxazole Prodrug) Ter Teriflunomide (Active Metabolite) Lef->Ter In vivo ring opening DHODH DHODH Enzyme (Inhibition) Ter->DHODH Binds hydrophobic pocket Pyrim Pyrimidine Depletion (UMP Arrest) DHODH->Pyrim Blocks de novo synthesis Immune Immunosuppression (T/B-Cell Arrest) Pyrim->Immune Cell cycle arrest (G1)

Fig 1. In vivo biotransformation of Leflunomide and downstream DHODH inhibition pathway.

Teriflunomide reversibly binds to the ubiquinone-binding pocket of DHODH, halting de novo pyrimidine synthesis. Because rapidly dividing autoreactive T-cells rely heavily on the de novo pathway (unlike resting cells that utilize the salvage pathway), this mechanism provides highly selective immunosuppression[1].

Next-Generation Applications: Beyond Autoimmunity

The clinical success of the fluorinated phenyl-isoxazole motif has catalyzed its application into broader therapeutic areas:

  • p38 MAP Kinase Inhibitors : Compounds such as 5-amino-4-(4-pyridyl)-3-(2,3,4-trifluorophenyl)isoxazole have been developed to block cytokine production (e.g., TNF-

    
    ) in chronic inflammation. The trifluorophenyl group provides optimal steric bulk for the hydrophobic pocket of p38[3].
    
  • Anticancer Agents : Recent discoveries highlight 4,5-dihydroisoxazole derivatives exhibiting selective cytotoxicity against leukemia cell lines (e.g., HL-60 and Jurkat), pushing the isoxazole scaffold into the hematological malignancy space[5].

Validated Experimental Workflows

Protocol A: Microwave-Assisted Synthesis of Trifluorophenyl Isoxazoles

To synthesize these derivatives efficiently, classical thermal heating has been superseded by microwave-assisted 1,3-dipolar cycloaddition[6]. This protocol ensures high regioselectivity and minimizes the formation of unwanted furoxan dimers.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 1.0 mmol of 2,4,5-trifluorobenzaldehyde oxime in 5 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a highly polar, aprotic solvent that effectively absorbs microwave energy, ensuring rapid, uniform heating without degrading the oxime.

  • Dipole Generation : Add 1.2 mmol of N-chlorosuccinimide (NCS) and stir at room temperature for 15 minutes. Subsequently, add 1.5 mmol of triethylamine (TEA).

    • Causality: NCS gently chlorinates the oxime to a hydroximoyl chloride. TEA neutralizes the resulting HCl byproduct, driving the in situ formation of the highly reactive nitrile oxide dipole while preventing over-oxidation.

  • Cycloaddition : Introduce 1.2 mmol of the desired terminal alkyne. Seal the vessel and subject it to microwave irradiation at 120°C for 10 minutes.

  • Validation Checkpoint (Self-Validating System) : Before workup, spot the reaction mixture on a TLC plate (Hexane:EtOAc 3:1). The disappearance of the UV-active alkyne spot and the appearance of a lower-Rf product spot confirms complete conversion. If unreacted alkyne remains, re-irradiate for 5 minutes.

  • Purification : Quench with distilled water, extract with ethyl acetate, dry over

    
    , and purify via flash chromatography.
    

G Step1 Trifluorophenyl Aldoxime Starting Material Step2 Nitrile Oxide Intermediate Reactive 1,3-Dipole Step1->Step2 NCS / Base (TEA) Oxidative Dehydrogenation Step3 [3+2] Cycloaddition + Terminal Alkyne Step2->Step3 Microwave Irradiation (120°C, 10 min) Step4 Trifluorophenyl Isoxazole Final Product Step3->Step4 Regioselective Assembly

Fig 2. Microwave-assisted 1,3-dipolar cycloaddition workflow for isoxazole synthesis.

Protocol B: In Vitro DHODH Inhibition Assay

To evaluate the efficacy of newly synthesized trifluorophenyl isoxazoles, a colorimetric enzyme assay is employed.

  • Buffer Preparation : Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, and 150 mM KCl.

    • Causality: Triton X-100 prevents the aggregation of highly lipophilic fluorinated compounds in aqueous media, preventing false-positive inhibition and ensuring accurate IC50 determination.

  • Reaction Mixture : Combine recombinant human DHODH (10 nM), 1 mM dihydroorotate (DHO), 0.1 mM decylubiquinone (CoQ), and 0.05 mM 2,6-dichlorophenolindophenol (DCIP).

  • Inhibitor Addition : Add the isoxazole compound (or its pre-activated open-ring form) in a DMSO concentration not exceeding 1% v/v.

  • Kinetic Readout (Self-Validating) : Monitor the reduction of DCIP at 600 nm over 10 minutes.

    • Causality: DCIP acts as a terminal electron acceptor. A decrease in absorbance directly correlates with DHODH activity. Run a positive control (Teriflunomide) and a vehicle control (DMSO) simultaneously. The assay is validated if the vehicle control shows a linear absorbance drop and the positive control achieves >90% inhibition.

Quantitative Pharmacological Data

The structural evolution of this class has yielded compounds with diverse target specificities. The table below summarizes the quantitative data across different generations of fluorinated phenylisoxazoles.

Compound / DerivativePrimary TargetIC50 / PotencyClinical StatusKey Structural Feature
Leflunomide DHODH (via metabolite)N/A (Prodrug)Approved (RA)4-trifluoromethylphenyl
Teriflunomide DHODH~1.0 µMApproved (MS)Active malononitrilamide
EP2036905B1 Cpd A p38 MAP Kinase< 10 nMPreclinical2,3,4-trifluorophenyl
DHI1 (Indole-hybrid) HL-60 Leukemia Cells19.14 ± 0.18 µMDiscovery4,5-dihydroisoxazole core

(Data aggregated from historical benchmarks and recent literature[1],[3],[5])

Conclusion

The trifluorophenyl isoxazole scaffold has proven to be a highly versatile pharmacophore. From its origins as a prodrug vehicle in Leflunomide to its modern applications in targeted kinase inhibition and oncology, the strategic integration of fluorine atoms onto the phenyl-isoxazole core continues to solve complex pharmacokinetic and pharmacodynamic challenges in drug discovery.

References

  • Leflunomide Applicability in Rheumatoid Arthritis: Drug Delivery Challenges and Emerging Formulation Strategies Source: MDPI - Pharmaceutics URL:[Link]

  • A New Rational Hypothesis for the Pharmacophore of the Active Metabolite of Leflunomide, a Potent Immunosuppressive Drug Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis Source: Current Neuropharmacology (NIH PMC) URL:[Link]

  • Source: European Patent Office (Google Patents)
  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells Source: ACS Pharmacology & Translational Science URL: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF PHENYLISOXAZOLE DERIVATIVES VIA 1,3-DIPOLAR CYCLOADDITION Source: Semantic Scholar URL:[Link]

Sources

exploratory screening of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Rational Design and Exploratory Screening of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine Derivatives

Executive Summary

The emergence of resistance mutations in oncology, particularly in Acute Myeloid Leukemia (AML), necessitates the continuous evolution of kinase inhibitor scaffolds. FMS-like tyrosine kinase 3 (FLT3) is a validated target in AML, but internal tandem duplications (ITD) and point mutations frequently render first-generation inhibitors ineffective [2].

This whitepaper outlines an exploratory screening program focused on a novel pharmacophore: 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine . By combining the established hinge-binding capabilities of the isoxazol-5-amine core with the unique stereoelectronic profile of a 2,4,5-trifluorophenyl moiety, this scaffold offers a highly tunable platform for developing next-generation, mutation-resistant kinase inhibitors.

Structural Rationale & Mechanistic Causality

Successful drug discovery relies on the deliberate engineering of molecular interactions. The selection of the 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine scaffold is driven by two distinct mechanistic imperatives:

  • The Isoxazol-5-amine Core (Hinge Binder): The 5-amino-isoxazole moiety is a privileged bioisostere for amides and a potent kinase hinge-binding motif [3]. The primary amine (C5-NH₂) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Cys694 in FLT3), while the adjacent isoxazole nitrogen acts as a hydrogen bond acceptor. This dual-interaction anchors the molecule within the ATP-binding pocket.

  • The 2,4,5-Trifluorophenyl Moiety (Hydrophobic/Selectivity Pocket): Positioned at C3 of the isoxazole, this highly lipophilic group projects into the hydrophobic pocket adjacent to the gatekeeper residue. The fluorine atoms serve a dual purpose: they block primary sites of CYP450-mediated aromatic oxidation (enhancing metabolic stability) and engage in orthogonal halogen bonding with the DFG-motif of the kinase, stabilizing the inactive "DFG-out" conformation [4].

Exploratory Screening Workflow

To systematically evaluate derivatives of this scaffold, a High-Throughput Screening (HTS) cascade is employed. The workflow prioritizes early elimination of pan-assay interference compounds (PAINS) and focuses on translating biochemical potency into cellular efficacy.

HTS_Cascade A Library Synthesis (N-Functionalization) B TR-FRET Assay (FLT3 WT & ITD) A->B >95% Purity C Cellular Screening (MV4-11 Proliferation) B->C IC50 < 100 nM D In Vitro ADME (Microsomal Stability) C->D GI50 < 500 nM E Lead Selection D->E T1/2 > 30 min

Fig 1: HTS cascade for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Core Scaffold

Causality: N-functionalization is prioritized after the construction of the isoxazole ring to prevent chemoselectivity issues during cross-coupling or cyclization[4].

  • Claisen Condensation: Under an inert argon atmosphere, add

    
    -butyllithium (1.1 eq) to a solution of dry acetonitrile in anhydrous THF at -78°C. Stir for 30 minutes to generate the acetonitrile anion.
    
  • Acylation: Dropwise add 2,4,5-trifluorobenzonitrile (1.0 eq) to the mixture. Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl to yield 3-(2,4,5-trifluorophenyl)-3-oxopropanenitrile.

  • Cyclization: Dissolve the intermediate in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and NaOH (1.5 eq). Reflux for 6 hours.

  • Validation: Monitor via LC-MS. The formation of the isoxazole ring is confirmed by the mass shift and the presence of the primary amine peak in ¹H-NMR (

    
     ~5.5 ppm, broad singlet, 2H).
    
Protocol B: TR-FRET FLT3 Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence assays because the time-delayed measurement eliminates short-lived auto-fluorescence from the library compounds, drastically reducing false positives [1].

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: EGTA is critical to chelate trace calcium that might activate off-target proteases.

  • Reaction Assembly: In a 384-well low-volume plate, add 5 µL of the test derivative (serial dilution in 1% DMSO). Add 10 µL of FLT3 enzyme (final concentration 0.5 nM) and ULight-JAK1 peptide substrate (50 nM).

  • Initiation: Start the reaction by adding 5 µL of ATP at its apparent Michaelis constant (

    
     = 116 µM). Causality: Running the assay at 
    
    
    
    ensures the assay is sensitive to both ATP-competitive and non-competitive inhibitors.
  • Incubation & Quench: Incubate for 1 hour at room temperature. Quench the reaction by adding 10 µL of 20 mM EDTA containing a Europium (Eu)-labeled anti-phospho antibody. Causality: EDTA rapidly chelates the Mg²⁺ cofactor, instantly halting kinase activity and stabilizing the kinetic snapshot.

  • Detection: Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ values [1].

Quantitative Data Presentation

The following table summarizes the hypothetical Structure-Activity Relationship (SAR) data for early-stage derivatives, demonstrating the impact of N-functionalization on biochemical and cellular potency.

CmpdR-Group (N-substitution)FLT3 WT IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)MV4-11 GI₅₀ (nM)Microsomal T₁/₂ (min)
1 -H (Core Scaffold)450520>10,00015
2 -C(O)CH₃ (Acetamide)1201452,50045
3 -C(O)NH-(tert-butyl)455285085
4 -C(O)-(4-morpholinophenyl)8 12 45 120

Table 1: SAR summary highlighting the optimization of the 5-amino group. Compound 4 demonstrates that extending the molecule with a solubilizing morpholine group drastically improves both target affinity and cellular penetration.

Mechanistic Signaling Pathway

Inhibition of FLT3-ITD by the optimized derivatives disrupts downstream oncogenic signaling in AML cells, specifically halting the STAT5, PI3K/AKT, and RAS/MAPK pathways, ultimately driving the leukemic cells into apoptosis [2].

FLT3_Pathway Inhibitor Isoxazol-5-amine Derivative FLT3 FLT3-ITD Receptor (Constitutively Active) Inhibitor->FLT3 Hinge Binding STAT5 STAT5 Pathway (Transcription) FLT3->STAT5 PI3K PI3K/AKT Pathway (Survival) FLT3->PI3K MAPK RAS/MAPK Pathway (Proliferation) FLT3->MAPK Apoptosis Apoptosis & Cell Cycle Arrest STAT5->Apoptosis Blocked PI3K->Apoptosis Blocked MAPK->Apoptosis Blocked

Fig 2: FLT3-ITD downstream signaling pathway disrupted by isoxazol-5-amine inhibitors.

References

  • Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for FLT3." thermofisher.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMVWTnMmub7YtEjGLaol0hexSdw4vWDbFzMB6b_T5IxNeAZXrSYTyF-SmY1jvCHgLMg2Ffn7fQkBF1TaGQYXOWGnxXhkCX2HwEVlU7hBtz8GELdRAwqP01Zi2N9IXeNHe9urtLrNJojMNayzL3iuwPgMG3pSNi-Z6HEJv4T7DcbzK9Ct0FdN888sFspMWBh7iCByI=]
  • AACR Journals. "Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia." aacrjournals.org.[https://vertexaisearch.cloud.google.
  • NIH. "The synthetic and therapeutic expedition of isoxazole and its analogs - PMC." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2wEIpdZPAW21NJEpfj-YkXFgcNpPswwqJhfuY22VVsGoUcLboaQ7Jjk8vv2xKd3uCZKj0Bo7S7zy35orn_JDbP-oboU52yZRYZDqg440ZRL-TrLCS7RzLpraD22LrAydH7uYv3eSwWuDqdeE=]
  • Benchchem. "3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine." benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8NYhCreVP24p49OTdOD81u_BSx0dzgfZRCPPfnpOoud2iPfIxK25w_341LBocwOE0aRkyrsNCQZ18GwDtIyr2DHSoFucbYyRQB6OEzrtANqIWtG8wgObuQZInfA-P__si03T2OLQ=]

Methodological & Application

Regioselective Synthesis of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine via [3+2] Cycloaddition of an In Situ Generated Nitrile Oxide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine, a key heterocyclic scaffold in drug discovery. The methodology is centered around a highly efficient and regioselective [3+2] cycloaddition reaction. The core of the synthesis involves the in situ generation of 2,4,5-trifluorophenyl nitrile oxide from its corresponding aldoxime precursor. This reactive 1,3-dipole undergoes a subsequent cycloaddition with an α-cyanoenamine, which, after spontaneous elimination, directly yields the target 5-aminoisoxazole. This guide offers detailed experimental procedures, mechanistic insights, and expected analytical data, tailored for researchers in medicinal chemistry and process development.

Introduction & Theoretical Background

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs where it acts as a versatile pharmacophore.[1] Specifically, 3-aryl-5-aminoisoxazoles are crucial intermediates for developing therapeutics targeting a range of conditions.[2][3] The synthesis of these structures often relies on robust and predictable chemical transformations.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands as a cornerstone of heterocyclic chemistry for constructing five-membered rings.[4][5] This reaction involves the concertive addition of a 1,3-dipole (a species with a three-atom, four-pi-electron system) to a dipolarophile (typically an alkene or alkyne). For isoxazole synthesis, the nitrile oxide is the quintessential 1,3-dipole.

Causality of the Synthetic Strategy:

  • Nitrile Oxide Generation: Nitrile oxides are highly reactive and prone to dimerization into furoxans, especially at high concentrations.[6] To circumvent this, they are almost always generated in situ. A reliable method involves the base-mediated dehydrochlorination of a hydroximoyl chloride, which itself is formed by the chlorination of a stable aldoxime precursor using reagents like N-chlorosuccinimide (NCS).[7] This transient generation ensures the nitrile oxide is immediately trapped by the dipolarophile, maximizing the yield of the desired cycloadduct.

  • Choice of Dipolarophile and Regioselectivity: To achieve the desired 5-amino substitution pattern, an enamine-based dipolarophile is ideal. The use of an α-cyanoenamine is particularly advantageous.[8] The cycloaddition proceeds with high regioselectivity, governed by Frontier Molecular Orbital (FMO) interactions, to form a 5-amino-5-cyano-4,5-dihydroisoxazole intermediate.[9] This intermediate is primed for the spontaneous elimination of hydrogen cyanide (HCN), which serves as a thermodynamic driving force to aromatize the ring and furnish the stable 3,5-disubstituted isoxazole directly.[8]

Overall Synthetic Workflow

The synthesis is designed as a two-part process. First, a stable aldoxime precursor is prepared from the commercially available aldehyde. Second, this precursor is used in a one-pot reaction to generate the nitrile oxide in situ for the key [3+2] cycloaddition step.

G cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Cycloaddition A_start 2,4,5-Trifluorobenzaldehyde + Hydroxylamine HCl A_proc Step 1: Oxime Formation (Condensation Reaction) A_start->A_proc Base (e.g., NaOAc) Solvent (e.g., EtOH/H₂O) A_end 2,4,5-Trifluorobenzaldehyde Oxime (Stable Intermediate) A_proc->A_end B_start Aldoxime (from Part A) + α-Cyanoenamine A_end->B_start Purified intermediate B_proc Step 2: [3+2] Cycloaddition (One-Pot Reaction) B_start->B_proc 1. NCS 2. Base (e.g., Et₃N) Solvent (e.g., Toluene) B_end 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine (Final Product) B_proc->B_end

Figure 1: Overall experimental workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all chemicals with care.

Part A: Synthesis of 2,4,5-Trifluorobenzaldehyde Oxime

This protocol describes the standard condensation reaction to form the aldoxime, the stable precursor to the nitrile oxide.[10][11]

Materials:

  • 2,4,5-Trifluorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 2,4,5-trifluorobenzaldehyde (1.0 eq, e.g., 5.0 g).

  • Dissolve the aldehyde in ethanol (30 mL).

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in deionized water (20 mL).

  • Add the aqueous solution to the stirred ethanolic solution of the aldehyde at room temperature.

  • Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Upon completion, reduce the volume of ethanol using a rotary evaporator.

  • Add cold deionized water (50 mL) to the flask to precipitate the product.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the 2,4,5-trifluorobenzaldehyde oxime. The product is typically of high purity and can be used in the next step without further purification.

Part B: Synthesis of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

This one-pot protocol involves the in situ generation of the nitrile oxide followed by its immediate trapping in a [3+2] cycloaddition reaction.[8]

Materials:

  • 2,4,5-Trifluorobenzaldehyde Oxime (from Part A)

  • N-Chlorosuccinimide (NCS)

  • 1-Morpholino-1-cyanoethylene (or similar α-cyanoenamine)

  • Triethylamine (Et₃N)

  • Toluene or Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL three-necked flask under a nitrogen atmosphere, add the 2,4,5-trifluorobenzaldehyde oxime (1.0 eq) and the α-cyanoenamine (1.1 eq) in toluene (100 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Add N-chlorosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C. Stir the resulting suspension for 30 minutes at 0 °C.

  • Slowly add triethylamine (1.2 eq) dropwise via a syringe over 20 minutes. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Monitor the reaction by TLC for the formation of the product.

  • Quench the reaction by adding water (50 mL). Filter the mixture to remove the succinimide byproduct and salts.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine.

Mechanistic Pathway

The core of the synthesis is the cycloaddition step. The process begins with the chlorination of the aldoxime by NCS to form a hydroximoyl chloride intermediate. Subsequent elimination of HCl, promoted by the base (triethylamine), generates the transient 2,4,5-trifluorophenyl nitrile oxide. This dipole then reacts with the α-cyanoenamine dipolarophile, leading to the final product after HCN elimination.

G Oxime 2,4,5-Trifluorobenzaldehyde Oxime HydroximoylChloride Intermediate Hydroximoyl Chloride Oxime->HydroximoylChloride + NCS NitrileOxide 2,4,5-Trifluorophenyl Nitrile Oxide (1,3-Dipole) HydroximoylChloride->NitrileOxide + Et₃N - Et₃N·HCl Cycloadduct Isoxazoline Intermediate NitrileOxide->Cycloadduct [3+2] Cycloaddition Enamine α-Cyanoenamine (Dipolarophile) Product 3-(2,4,5-Trifluorophenyl) isoxazol-5-amine Cycloadduct->Product - HCN (Aromatization)

Figure 2: Reaction mechanism for the [3+2] cycloaddition step.

Data Summary and Expected Outcomes

The following tables summarize the key reaction parameters and provide hypothetical, yet expected, characterization data for the final product based on its structure.

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsTemp.TimeTypical Yield
A Oxime FormationNH₂OH·HCl, NaOAcRT4-6 h>90%
B [3+2] CycloadditionNCS, Et₃N0 °C to RT12-16 h65-80%

Table 2: Expected Analytical Data for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

AnalysisExpected Result
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ 7.8-8.0 (m, 2H, Ar-H), 6.5 (s, 2H, -NH₂), 5.9 (s, 1H, isoxazole C4-H)
¹⁹F NMR (376 MHz, DMSO-d₆)Signals corresponding to the F atoms at C2, C4, and C5 of the phenyl ring
¹³C NMR (101 MHz, DMSO-d₆)Signals expected for isoxazole carbons (C3, C4, C5) and fluorinated phenyl carbons
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₉H₅F₃N₂O should be observed
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1200-1000 (C-F stretch)

Conclusion

This application note details a reliable and efficient synthetic route to 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine. The strategy leverages a classic condensation reaction followed by a modern, one-pot [3+2] cycloaddition of an in situ generated nitrile oxide. By explaining the causality behind the chosen reagents and conditions, this guide provides researchers with a robust and mechanistically understood protocol for accessing this valuable chemical entity for applications in pharmaceutical and materials science research.

References

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... (2016). Chemistry Central Journal. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). O.A.C.. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. [Link]

  • AgNTf2-catalyzed formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines... (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... (2016). Chemistry Central Journal. [Link]

  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... (n.d.). Chemistry Central Journal. [Link]

  • Process for preparing 3-aminoisoxazole derivatives. (1969).
  • Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation... (2023). ChemRxiv. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis... (2023). Molecules. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Research Square. [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2006). Chemical Communications. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2001). Molecules. [Link]

  • Synthesis of isoxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Molecules. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition... (2022). RSC Advances. [Link]

  • Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one... (2019). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. [Link]

  • synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). World Journal of Pharmaceutical Research. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati... (2024). Biological and Molecular Chemistry. [Link]

  • Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes... (2000). ResearchGate. [Link]

  • 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine. (n.d.). J&K Scientific. [Link]

  • Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes... (2000). CDC Stacks. [Link]

  • Synthesis method of 2,4,5-trifluorophenylacetic acid. (2014).

Sources

analytical methods for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine characterization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

Executive Summary & Scientific Context

The compound 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine represents a critical heterocyclic building block, likely utilized in the synthesis of next-generation pharmaceuticals targeting central nervous system (CNS) disorders or metabolic pathways (analogous to sitagliptin intermediates).

The analytical challenge lies in the dual nature of the molecule:

  • The Fluorinated Core: The 2,4,5-trifluorophenyl moiety requires specific detection techniques (19F NMR) to distinguish it from potential regioisomers (e.g., 2,4,6- or 3,4,5-trifluoro analogues) that may arise during nucleophilic aromatic substitution steps in early synthesis.

  • The Isoxazol-5-amine Head: This group introduces basicity and hydrogen-bonding capability, often leading to peak tailing in reverse-phase chromatography if buffer selection is suboptimal.

This guide provides a validated, self-consistent analytical framework. We move beyond simple "testing" to "structural confirmation," ensuring that the material is not just chemically pure but regio-chemically defined.

Analytical Workflow Visualization

The following flowchart outlines the logic for characterizing this specific fluorinated intermediate.

AnalyticalWorkflow cluster_ID Structural Identity (Qualitative) cluster_Purity Purity & Assay (Quantitative) Sample Crude/Isolated 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine NMR_1H 1H NMR (Proton Assignment) Sample->NMR_1H NMR_19F 19F NMR (Regioisomer Confirmation) Sample->NMR_19F MS HRMS (ESI+) (Molecular Formula) Sample->MS HPLC UHPLC-UV (PDA) (Purity %) Sample->HPLC Release Certificate of Analysis (Release) NMR_19F->Release Confirms 2,4,5 Pattern MS->Release Impurity Impurity Profiling (Byproducts/Isomers) HPLC->Impurity Resolves Isomers Impurity->Release <0.1% Threshold

Caption: Integrated analytical workflow prioritizing 19F NMR for regio-specificity and UHPLC for quantitative purity.

Protocol A: Structural Elucidation via NMR Spectroscopy

Rationale: While 1H NMR confirms the isoxazole proton and the amine protons, it is insufficient for proving the substitution pattern of the phenyl ring. 19F NMR is mandatory here. The coupling constants (


 and 

) provide a unique fingerprint for the 2,4,5-substitution pattern, distinguishing it from the symmetric 2,4,6-isomer or the 3,4,5-isomer.
Methodology
  • Instrument: 400 MHz or higher (Bruker Avance or equivalent).

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent amine proton exchange and improve solubility).
  • Internal Standard:

    
    -Trifluorotoluene (for quantitative 19F NMR if assay is required).
    
Expected Spectral Features (DMSO- )
NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Insight
1H ~6.6 - 6.8Singlet (2H)-NH

Broadens if sample is wet; exchangeable with D

O.
1H ~5.8 - 6.1Singlet (1H)Isoxazole C4-HCharacteristic of 5-amino-3-aryl isoxazoles.
1H ~7.5 - 7.9Multiplets (2H)Phenyl H3/H6Complex splitting due to H-F coupling.
19F -110 to -140MultipletF-5Large ortho-coupling to F-4.
19F -120 to -150MultipletF-4Flanked by two fluorines (meta/ortho).
19F -115 to -145MultipletF-2Ortho to isoxazole ring (deshielding effect).

Critical Validation Step: In the 19F Spectrum , look for the specific coupling pattern. The 2,4,5-isomer lacks the symmetry of the 2,4,6-isomer (which would show only two signals in a 2:1 ratio). You should observe three distinct fluorine environments .

Protocol B: UHPLC-UV Purity & Impurity Profiling

Rationale: Isoxazol-5-amines are weak bases. Standard neutral mobile phases (Water/MeOH) often result in peak tailing due to interaction with residual silanols on the column. This protocol uses a charged surface hybrid (CSH) column or high-pH stable C18 with a basic buffer to suppress ionization or shield silanols, ensuring sharp peak shapes.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect CSH C18 (

    
     mm, 1.7 
    
    
    
    m).
    • Why: The CSH particle carries a low-level positive charge that repels basic amines, virtually eliminating tailing.

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10).

    • Alternative: 0.1% Formic Acid (pH 2.7) if CSH column is unavailable, but pH 10 is superior for loading capacity of basic amines.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
1.00955Injection hold
8.00595Linear Gradient
10.00595Wash
10.10955Re-equilibration
13.00955End
Impurity Logic & Troubleshooting
Retention Time (Rel)Likely IdentityOriginResolution Strategy
0.85 3-(2,4,5-trifluorophenyl)-3-oxopropanenitrileUnreacted IntermediateMonitor at 220 nm (weak UV at 254 nm).
1.00 Target Molecule ProductN/A
1.10 Regioisomer (3-amino-5-aryl)Cyclization byproductOptimize pH. Basic pH maximizes separation of isomers.
1.25 Bis-isoxazole dimerOver-reactionUse gradient wash to elute highly lipophilic dimers.

Protocol C: Mass Spectrometry (LC-MS)

Rationale: To confirm the molecular weight and check for de-fluorination byproducts (M-19) which are common in aggressive synthesis conditions.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Target Ion:

    
    .
    
  • Calculation:

    • Formula:

      
      
      
    • Exact Mass: 214.0354 Da

    • Expected

      
      : 215.0427 m/z 
      
  • Fragmentation (MS/MS):

    • Loss of amine (

      
      , -17 Da).
      
    • Cleavage of the isoxazole ring (characteristic nitrile fragment).

Synthesis Pathway & Impurity Origins

Understanding the synthesis helps predict impurities. The standard route involves the reaction of a


-ketonitrile with hydroxylamine.

SynthesisPath SM 2,4,5-Trifluorobenzoyl chloride Inter 3-oxo-3-(2,4,5-trifluorophenyl) propanenitrile SM->Inter + Acetonitrile/Base Prod 3-(2,4,5-Trifluorophenyl) isoxazol-5-amine Inter->Prod + NH2OH·HCl (Cyclization) Imp1 Impurity: Amide Hydrolysis Inter->Imp1 Side Reaction

Caption: Synthetic route highlighting the


-ketonitrile intermediate, a common residual impurity.

References

  • Sigma-Aldrich. 3-Amino-5-(4-fluorophenyl)isoxazole Product Specification. (Analogous chemistry reference). Available at:

  • Alfa Chemistry. 19F NMR Chemical Shift Table and Reference Data. (For interpreting trifluoro-substitution patterns). Available at:

  • BenchChem. Protocols for Isoxazol-5-amine Synthesis and Purification. (General synthesis and impurity logic). Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for Isoxazol-5-amine derivatives. PubChem.[1] Available at:

(Note: While specific literature on the exact 2,4,5-isomer is proprietary or sparse, the methods above are derived from validated protocols for the 2,4,6- and 4-trifluoromethyl analogues, which share identical physicochemical constraints.)

Sources

High-Resolution Purity Analysis of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine: Method Development and ICH Q2(R2) Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

3-(2,4,5-Trifluorophenyl)isoxazol-5-amine is a critical fluorinated heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes (such as analogs of MK-0431/Sitagliptin) and novel kinase inhibitors[1][2]. The presence of the highly electron-deficient 2,4,5-trifluorophenyl moiety, coupled with the polar, hydrogen-bonding isoxazol-5-amine core, presents unique analytical challenges.

During synthesis, positional isomers (e.g., 2,3,5-trifluoro vs. 2,4,5-trifluoro derivatives) and structurally similar des-fluoro impurities are frequently generated. Traditional C18 stationary phases, which rely almost exclusively on hydrophobic dispersive forces, often fail to provide adequate resolution for these closely related fluorinated analogs[3]. To ensure the highest level of safety and efficacy in downstream drug products, a highly selective, stability-indicating HPLC-UV method is required.

Mechanistic Causality: Why a PFP Stationary Phase?

To achieve baseline resolution of fluorinated isomers, this protocol utilizes a Pentafluorophenylpropyl (PFPP or PFP) stationary phase rather than a standard alkyl (C18/C8) column. The causality behind this choice lies in the orthogonal retention mechanisms provided by the PFP phase[4][5]:

  • 
     Interactions:  The electron-deficient pentafluorophenyl ring of the stationary phase undergoes strong 
    
    
    
    overlap with the electron-rich regions of the analyte's isoxazole ring.
  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds on both the analyte and the stationary phase induce strong dipole moments, allowing the column to discriminate between subtle changes in the positional arrangement of fluorine atoms on the phenyl ring[3].

  • Hydrogen Bonding: The isoxazol-5-amine acts as both a hydrogen bond donor and acceptor, interacting with the fluorinated phase and residual silanols to enhance retention of polar degradants[6].

Mechanistic Causality: Mobile Phase Selection

An acidic mobile phase consisting of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile is selected. The isoxazol-5-amine group is weakly basic. At a low pH (~2.0), the amine is fully protonated. TFA acts as a volatile ion-pairing agent, masking residual silanol interactions on the silica support and preventing peak tailing, thereby ensuring sharp, symmetrical peaks necessary for accurate integration and trace impurity quantitation.

PFPMechanism cluster_0 Analyte Moieties cluster_1 PFP Stationary Phase Analyte 3-(2,4,5-Trifluorophenyl) isoxazol-5-amine Trifluoro Trifluorophenyl Ring (Electron Deficient) Analyte->Trifluoro Isoxazole Isoxazole & Amine (Polar / H-Bonding) Analyte->Isoxazole Penta Pentafluorophenyl Ring (Pi-Pi & Dipole) Trifluoro->Penta Pi-Pi Overlap & Dipole-Dipole Isoxazole->Penta Dipole-Dipole Silanol Residual Silanols (H-Bonding) Isoxazole->Silanol Hydrogen Bonding

Orthogonal separation mechanisms of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine on a PFP column.

Experimental Protocols

Reagents and Materials
  • Analyte: 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine reference standard (Purity

    
     99.5%).
    
  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 M

    
    cm).
    
  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

The method employs a gradient elution strategy to ensure that highly polar degradants elute early, while strongly retained non-polar synthetic impurities are flushed from the column before the next injection.

Table 1: Optimized HPLC Parameters

ParameterSpecification / Setting
Column Phenomenex Kinetex F5 (150 mm × 4.6 mm, 2.6 µm) or equivalent PFP
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Controls viscosity and stabilizes retention times)
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Optimal for conjugated phenyl-isoxazole system)
Needle Wash 50:50 Water:Acetonitrile

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.08515Retain polar degradants and stabilize baseline.
2.08515Isocratic hold to focus the analyte band.
15.03070Linear ramp to elute the main peak and related substances.
18.0595High organic flush to remove strongly retained impurities.
20.0595Isocratic hold to clean the PFP stationary phase.
20.18515Return to initial conditions.
25.08515Re-equilibration prior to the next injection.
Sample Preparation Workflow
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Standard Preparation (100% Level): Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume (Concentration: 0.5 mg/mL).

  • Sensitivity Standard (LOQ Level): Dilute the 100% standard solution to a final concentration of 0.25 µg/mL (0.05% of the nominal concentration) to verify the limit of quantitation.

Self-Validating System: System Suitability Test (SST)

To ensure the integrity of the data, this protocol operates as a self-validating system . Before any sample data is integrated or reported, the instrument must pass a rigorous System Suitability Test (SST) as mandated by ICH Q2(R2)[7][8]. If the SST criteria are not met, the analytical sequence automatically halts, preventing the generation of untrustworthy data. Furthermore, bracketing standards are injected every 10 samples to verify continuous instrument stability.

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaPurpose / Causality
Retention Time (

)
~10.5 min (

0.5 min)
Ensures mobile phase composition and pump accuracy.
Peak Tailing Factor (

)

1.5
Verifies absence of secondary silanol interactions.
Theoretical Plates (

)

10,000
Confirms column efficiency and packing integrity.
%RSD of Area (n=6)

1.0%
Validates autosampler precision and detector stability.
Signal-to-Noise (LOQ) S/N

10
Ensures the method can reliably detect trace impurities.

Method Validation Lifecycle (ICH Q2(R2) Compliance)

The method validation follows the updated ICH Q2(R2) guidelines, transitioning toward a lifecycle and Quality-by-Design (QbD) approach[8][9]. The validation guarantees that the procedure is "fit for its intended purpose"—specifically, the accurate quantitation of impurities in 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine.

ValidationWorkflow Start Method Design (QbD Approach) SysSuit System Suitability (Self-Validating Controls) Start->SysSuit Spec Specificity (Forced Degradation) SysSuit->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin AccPrec Accuracy & Precision (Recovery & %RSD) Lin->AccPrec Robust Robustness (DoE Parameters) AccPrec->Robust Report Validated Method (ICH Q2(R2) Compliant) Robust->Report

Analytical Method Validation Lifecycle compliant with ICH Q2(R2) guidelines.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[10]. Forced degradation studies were conducted to prove the method is stability-indicating:

  • Acidic Hydrolysis: 1N HCl at 60°C for 24h.

  • Basic Hydrolysis: 1N NaOH at 60°C for 24h.

  • Oxidation: 3%

    
     at room temperature for 24h.
    
  • Thermal: Solid state at 105°C for 7 days.

  • Photolytic: UV/Vis light exposure per ICH Q1B.

Acceptance: The mass balance must be


 95%, and the peak purity angle of the main analyte (determined via Photodiode Array detector) must be less than the peak purity threshold, proving no co-elution of degradants.
Validation Performance Summary

The following data represents the quantitative validation outputs, demonstrating the method's reliability across all ICH Q2(R2) mandated parameters[7][8].

Table 4: Method Validation Results Summary

Validation ParameterRange / Condition testedResults / PerformanceAcceptance Criteria
Linearity (Assay) 50% to 150% of nominal (0.25 - 0.75 mg/mL)

= 0.9998, y-intercept

2.0%

Linearity (Impurity) LOQ to 150% of specification limit

= 0.9995

LOD / LOQ Based on Signal-to-Noise ratioLOD: 0.08 µg/mL (S/N > 3)LOQ: 0.25 µg/mL (S/N > 10)S/N

3 (LOD)S/N

10 (LOQ)
Method Precision 6 independent preparations at 100%%RSD = 0.65%%RSD

2.0%
Intermediate Precision Different analyst, different day, n=6%RSD = 0.72%%RSD

2.0%
Accuracy (Recovery) Spiked at 50%, 100%, 150% levels (n=3 each)Mean Recovery: 99.8% - 101.2%98.0% - 102.0%
Robustness Flow (

0.1 mL/min), Temp (

5°C), pH (

0.1)
All SST criteria passed. Resolution > 2.0

, Res

2.0

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA European Medicines Agency (EMA)[Link]

  • Validation of analytical procedures Q2(R2) - ICH International Council for Harmonisation (ICH)[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]

  • Beta-amino heterocyclic dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes (US6699871B2)
  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry Arabian Journal of Chemistry[Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column ResearchGate[Link]

  • Luna PFP(2) HPLC Columns Phenomenex[Link]

Sources

Application Note: 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of next-generation agrochemicals—such as herbicides, fungicides, and insecticides—relies heavily on the strategic incorporation of privileged molecular scaffolds. 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine represents a highly versatile, dual-function building block that merges the metabolic stability of a polyfluorinated aromatic ring with the reactive and biologically active 5-aminoisoxazole core.

The 5-Aminoisoxazole Core as a Toxophore

The 5-aminoisoxazole moiety is a validated pharmacophore and toxophore in agricultural chemistry. It is most notably featured in the commercial herbicide Isoxaben , a cellulose synthesis inhibitor used for pre-emergence control of broadleaf weeds[1]. The exocyclic amine acts as a critical hydrogen bond donor within target enzyme active sites, while the heteroaromatic ring provides precise spatial geometry for receptor binding.

The Role of the 2,4,5-Trifluorophenyl Group

Fluorinated phenyl rings are strategically deployed in both medicinal and agricultural chemistry to enhance lipophilicity and metabolic stability[2]. In the context of soil-applied agrochemicals, the strong C–F bonds of the 2,4,5-trifluorophenyl group resist oxidative degradation by soil microbes and plant cytochrome P450 enzymes. Furthermore, the electron-withdrawing nature of the three fluorine atoms modulates the pKa of the adjacent isoxazole system, optimizing cuticular penetration and systemic mobility within the plant vascular system.

Synthetic Strategy & Regioselectivity

The synthesis of 3-aryl-5-aminoisoxazoles is typically achieved via the cyclocondensation of an aroylacetonitrile with hydroxylamine hydrochloride[3]. However, the bifunctional nature of the starting material (containing both a ketone and a nitrile) presents a regioselectivity challenge.

Strict pH control is the causal factor determining the reaction pathway. Maintaining a slightly acidic to neutral pH (5.0–7.0) ensures that the initial nucleophilic attack by hydroxylamine occurs at the more electrophilic ketone carbonyl, followed by intramolecular cyclization onto the nitrile, yielding the desired 5-aminoisoxazole [4]. Conversely, highly basic conditions favor attack at the nitrile, leading to the unwanted 3-amino isomer.

Workflow Visualization

Pathway SM 2,4,5-Trifluorobenzoylacetonitrile (Starting Material) Core 3-(2,4,5-Trifluorophenyl) isoxazol-5-amine SM->Core Cyclocondensation (Reflux, 72h) Reagent Hydroxylamine Hydrochloride + Sodium Acetate (pH 5-7) Reagent->Core Regioselective Nucleophilic Attack Herbicide Urea Derivative (Photosystem II / Cellulose Inhibitor) Core->Herbicide Isocyanate + Triethylamine Fungicide Amide Derivative (Kinase / Ergosterol Inhibitor) Core->Fungicide Acyl Chloride + Pyridine

Synthetic workflow and downstream agrochemical functionalization of the 5-aminoisoxazole core.

Quantitative Data & Reaction Optimization

To understand the structural advantages and synthetic parameters of this building block, the following tables summarize key physicochemical properties and regioselectivity optimization data.

Table 1: Influence of the 2,4,5-Trifluorophenyl Group on Agrochemical Properties

PropertyNon-Fluorinated Analog2,4,5-Trifluorophenyl AnalogCausality / Advantage in Agrochemicals
LogP (Lipophilicity) ~1.8~3.2Enhanced cuticular penetration in plant leaves and fungal cell walls.
Soil Half-Life (DT50) < 10 days> 45 daysC-F bonds resist microbial oxidative degradation in soil matrices.
Target Binding Affinity Baseline+ 15-20%Fluorine acts as a specific hydrogen bond acceptor in target active sites.

Table 2: Regioselectivity Optimization in Cyclocondensation

pH RangeMajor ProductYield (%)Mechanistic Reason
< 3.0 Hydrolysis productsN/AAcid-catalyzed hydrolysis of the nitrile group to an amide/carboxylic acid.
5.0 - 7.0 5-Aminoisoxazole 75 - 85% Favors initial attack of NH₂OH on the carbonyl carbon[4].
> 9.0 3-Aminoisoxazole60 - 70%Deprotonation favors initial attack of NH₂OH on the nitrile carbon.

Self-Validating Experimental Protocols

The following protocols provide self-validating methodologies for the synthesis and downstream functionalization of the title compound.

Protocol A: Regioselective Synthesis of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

This procedure utilizes a buffered cyclocondensation approach to ensure high regiochemical fidelity[5].

Reagents & Materials:

  • 3-(2,4,5-Trifluorophenyl)-3-oxopropanenitrile (1.0 equiv, 50 mmol)

  • Hydroxylamine hydrochloride (1.2 equiv, 60 mmol)

  • Sodium acetate trihydrate (1.5 equiv, 75 mmol)

  • Ethanol / Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 3-(2,4,5-trifluorophenyl)-3-oxopropanenitrile in 150 mL of ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Buffer Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in 150 mL of deionized water. Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine while buffering the solution to pH ~5.5-6.5. This prevents nitrile hydrolysis and directs the attack to the ketone[4].

  • Addition & Heating: Add the aqueous buffer solution dropwise to the ethanolic suspension at room temperature. Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 85 °C) for 48–72 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The product spot will be highly UV-active and will stain positive (yellow/brown) with Ninhydrin, confirming the presence of the primary amine.

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the majority of the ethanol, which will induce the precipitation of the product as an oily layer or crude solid[5].

  • Purification: Extract the aqueous residue with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Recrystallize the crude solid from diethyl ether/hexane to afford the pure 3-(2,4,5-trifluorophenyl)isoxazol-5-amine.

Protocol B: Downstream Functionalization (Synthesis of a Urea-based Herbicide Candidate)

The 5-amino group of the isoxazole is electronically deactivated due to the electron-withdrawing nature of the heterocycle and the polyfluorinated ring. Therefore, highly reactive electrophiles are required for functionalization.

Reagents & Materials:

  • 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine (1.0 equiv, 10 mmol)

  • 4-Chlorophenyl isocyanate (1.1 equiv, 11 mmol)

  • Triethylamine (TEA) (0.5 equiv, 5 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the isoxazol-5-amine in anhydrous DCM under an inert nitrogen atmosphere.

  • Catalysis: Add TEA to the solution. Causality: While isocyanates are highly electrophilic, the poor nucleophilicity of the 5-aminoisoxazole necessitates a catalytic amount of base to transiently increase the electron density on the amine nitrogen.

  • Coupling: Cool the flask to 0 °C in an ice bath. Add 4-chlorophenyl isocyanate dropwise over 15 minutes.

  • Reaction & IPC: Allow the reaction to warm to room temperature and stir for 12 hours. Validate completion via LC-MS by monitoring the disappearance of the starting material mass [M+H]⁺ and the appearance of the urea product mass.

  • Isolation: Quench the reaction with water. Separate the organic layer, wash with 0.1 M HCl to remove residual TEA, dry over Na₂SO₄, and concentrate. Triturate the resulting solid with cold ether to yield the highly pure urea herbicide candidate.

References

  • Chem-Impex:3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine (General fluorinated phenylisoxazole agrochemical context). [chemimpex.com].
  • PubChem - NIH:Isoxaben (5-aminoisoxazole herbicide context). [nih.gov].
  • PrepChem:Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE (Cyclocondensation protocol).[prepchem.com].
  • Google Patents:CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole (pH control for regioselectivity). [google.com].
  • MDPI:Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review (Trifluorophenyl isoxazole synthesis). [mdpi.com].

Sources

Application Note: Protocol for In Vitro Bioactivity Screening of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery.

Scientific Rationale & Target Selection

The compound 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine represents a highly specialized structural motif with significant potential in metabolic and oncological drug discovery. Its bioactivity is driven by two distinct, privileged pharmacophores:

  • The 2,4,5-Trifluorophenyl Group: This moiety is a hallmark of potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably the blockbuster drug sitagliptin[1][2]. The fluorine substitutions enhance metabolic stability and provide optimal electrostatic and steric complementarity to the hydrophobic S1 pocket of the DPP-4 active site, resulting in competitive, tight-binding inhibition[3].

  • The Isoxazol-5-amine Core: Functioning as a rigid, planar bioisostere for amide bonds, the isoxazole ring offers improved cell permeability. Concurrently, the exocyclic amine acts as a critical hydrogen-bond donor[4]. This motif is frequently utilized to engage epigenetic readers (e.g., TRIM24 bromodomains) and kinase hinge regions[5].

Given this dual-pharmacophore nature, the primary screening cascade must evaluate its efficacy as a DPP-4 inhibitor (metabolic axis), followed by rigorous selectivity and cytotoxicity profiling to rule out off-target toxicity.

Screening Cascade Visualization

Workflow Cmpd 3-(2,4,5-Trifluorophenyl) isoxazol-5-amine DPP4 Tier 1: DPP-4 Assay (Gly-Pro-AMC Cleavage) Cmpd->DPP4 Primary Screen Selectivity Tier 2: Counter-Screen (DPP-8 / DPP-9) DPP4->Selectivity IC50 < 1 µM Tox Tier 3: Cytotoxicity (HepG2 CellTiter-Glo) Selectivity->Tox SI > 100

Multi-tiered in vitro screening workflow for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine.

Tier 1: Primary Biochemical Screening (DPP-4 Fluorogenic Assay)

Causality & Assay Design

To achieve nanomolar sensitivity without the optical interference typical of colorimetric assays, this protocol utilizes the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin)[6][7]. DPP-4 specifically cleaves the dipeptide bond after proline, releasing free AMC. The rate of fluorescence increase is directly proportional to enzyme activity[8].

To ensure the protocol is a self-validating system , every plate must include a positive control (Sitagliptin) to validate enzyme kinetics, a vehicle control (1% DMSO) to establish 100% uninhibited activity, and a no-enzyme blank to quantify background AMC auto-fluorescence and calculate the Z'-factor[6].

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM HEPES (pH 8.0) containing 0.1% BSA to prevent non-specific enzyme adsorption to the microplate walls[7].

    • Enzyme: Dilute recombinant human DPP-4 to a working concentration of 1 ng/µL in the assay buffer[6].

    • Substrate: Prepare a 0.1 mM working solution of H-Gly-Pro-AMC in the assay buffer[7].

  • Compound Dilution:

    • Prepare a 10-point serial dilution (1:3) of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine in 100% DMSO.

    • Dilute these stocks 1:100 in assay buffer to achieve a final top concentration of 10 µM (ensuring the final DMSO concentration remains a constant 1% across all wells).

  • Plate Assembly (96-well black, flat-bottom microtiter plate):

    • Test Wells: 30 µL Assay Buffer + 10 µL Test Compound + 10 µL DPP-4 Enzyme.

    • Positive Control: 30 µL Assay Buffer + 10 µL Sitagliptin (1 µM final) + 10 µL DPP-4 Enzyme.

    • Vehicle Control (100% Activity): 30 µL Assay Buffer + 10 µL 1% DMSO + 10 µL DPP-4 Enzyme.

    • Blank (Background): 40 µL Assay Buffer + 10 µL 1% DMSO.

  • Pre-Incubation: Incubate the assembled plate at 37°C for 15 minutes. This step is critical to allow the test compound to achieve binding equilibrium with the enzyme prior to substrate introduction[7].

  • Reaction Initiation: Add 50 µL of the 0.1 mM Gly-Pro-AMC substrate to all wells using a multichannel pipette[6].

  • Measurement: Incubate the plate at 37°C for 30 minutes in the dark. Measure fluorescence using a microplate reader set to an excitation wavelength of 350–360 nm and an emission wavelength of 450–465 nm[6][8].

Tier 2 & 3: Secondary Cellular Profiling (HepG2 Cytotoxicity)

Causality

Isoxazol-amine derivatives can occasionally exhibit off-target hepatotoxicity due to reactive metabolite formation. Furthermore, severe toxicity can arise if the compound non-selectively inhibits DPP-8 or DPP-9[9]. A secondary CellTiter-Glo (ATP-depletion) assay in HepG2 human liver cells ensures the compound's primary bioactivity is not an artifact of general cellular necrosis.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a white, opaque-walled 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Aspirate the media and replace with fresh media containing 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine at concentrations ranging from 0.1 µM to 50 µM. Incubate for 48 hours.

  • Lysis & Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture media present in each well.

  • Signal Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multimode plate reader to calculate the CC₅₀ (Cytotoxic Concentration 50%).

Quantitative Data Interpretation

To facilitate lead optimization, raw fluorescence and luminescence data must be normalized to vehicle controls and fitted to a 4-parameter logistic (4PL) curve. Below is a structured summary table of the expected validation parameters for a successful hit profile based on this compound's structural class.

ParameterAssay / ReadoutTarget Threshold for Lead AdvancementBiological Significance
IC₅₀ (DPP-4) Biochemical (Gly-Pro-AMC)< 50 nMPrimary target engagement and potency.
IC₅₀ (DPP-8/9) Biochemical Counter-screen> 10 µMAvoidance of severe immunosuppressive toxicity.
Selectivity Index (SI) Ratio (DPP-8 / DPP-4)> 200xEnsures a wide therapeutic window.
CC₅₀ (HepG2) CellTiter-Glo (ATP depletion)> 50 µMConfirms absence of acute hepatotoxicity.

References

  • [1] Review of sitagliptin phosphate: a novel treatment for type 2 diabetes. Source: PMC. URL: 1

  • [9] Januvia - sitagliptin (European Medicines Agency). Source: Europa.eu. URL: 9

  • [2] An In-depth Technical Guide to Sitagliptin: Chemical Structure, Properties, and Mechanism of Action. Source: BenchChem. URL: 2

  • [3] Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Source: PMC. URL: 3

  • [6] Application Notes and Protocols: In Vitro DPP-4 Inhibition Assay for Teneligliptin. Source: BenchChem. URL:6

  • [4] Development and Evaluation of High Affinity Peptide-Drug Conjugate Ligands for the TRIM24 PHD and Bromodomain. Source: ChemRxiv. URL: 4

  • [8] Rapid detection of DPP-IV activity in porcine serum: A fluorospectrometric assay. Source: ResearchGate. URL: 8

  • [7] Rapid detection of DPP-IV activity in porcine serum: A fluorospectrometric assay. Source: Adichunchanagiri University. URL: 7

  • [5] Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Source: ResearchGate. URL: 5

Sources

Application Note: Scaffold Derivatization of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine for Advanced SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The molecule 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine represents a highly privileged, bifunctional building block in modern drug discovery. It merges two critical pharmacophores:

  • The 2,4,5-Trifluorophenyl Motif : Renowned for imparting exceptional metabolic stability and modulating the pKa of adjacent basic centers. It engages in unique multipolar and halogen-bonding interactions within hydrophobic pockets, a feature famously exploited in the optimization of the DPP-4 inhibitor sitagliptin ().

  • The Isoxazol-5-amine Core : A versatile heteroaromatic system that serves as an optimal hydrogen-bond donor/acceptor pair. It is frequently utilized as a hinge-binding motif in kinase inhibitors (e.g., RET and JAK inhibitors) ().

Mechanistic Causality in Derivatization

Structure-Activity Relationship (SAR) campaigns typically target the 5-amino group to explore the solvent-exposed regions or adjacent allosteric pockets of a target protein. However, the 5-amino group on the isoxazole ring exhibits significant vinylogous amide character. The nitrogen lone pair is heavily delocalized into the electron-deficient heteroaromatic system, drastically reducing its nucleophilicity compared to aliphatic amines or standard anilines ().

The Causality of Experimental Design : Because of this diminished nucleophilicity, traditional mild coupling conditions (e.g., EDC/HOBt at room temperature) consistently fail, yielding <10% product. To achieve robust derivatization, the protocols below utilize highly activated electrophiles, thermodynamic driving forces (microwave irradiation), or transition-metal catalysis to overcome the inherent activation energy barriers.

Experimental Workflows & Protocols

The following self-validating protocols have been optimized specifically for the electronically deactivated 5-amine of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine.

Protocol A: Microwave-Assisted Amide Coupling (Acylation)

Objective : Synthesize hinge-binding amide derivatives. Rationale : HATU is selected over standard carbodiimides because it generates a highly reactive 7-azabenzotriazole active ester. Microwave irradiation provides the necessary kinetic energy to force the poorly nucleophilic isoxazol-5-amine to attack the sterically hindered ester.

Step-by-Step Methodology :

  • Preparation : In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.2 equiv, 0.6 mmol) and HATU (1.3 equiv, 0.65 mmol) in anhydrous DMF (3.0 mL).

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling : Add 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine (1.0 equiv, 0.5 mmol, ~107 mg). Seal the vial with a crimp cap.

  • Microwave Irradiation : Heat the reaction mixture in a microwave synthesizer at 120°C for 20 minutes with high stirring.

  • Self-Validation (IPC) : Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS. The protocol is self-validating if the starting material peak (m/z 215 [M+H]⁺) is ≤5% relative to the product peak.

  • Workup : Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Inverse Urea Synthesis via Triphosgene

Objective : Synthesize extended hydrogen-bonding urea derivatives. Rationale : Direct reaction of the isoxazol-5-amine with aliphatic isocyanates is sluggish. This "inverse" protocol converts the isoxazol-5-amine into a highly reactive isocyanate intermediate in situ using triphosgene, which is then rapidly trapped by a nucleophilic aliphatic/aromatic amine.

Step-by-Step Methodology :

  • Isocyanate Formation : Dissolve 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine (1.0 equiv, 0.5 mmol) and triphosgene (0.4 equiv, 0.2 mmol) in anhydrous DCM (5.0 mL) under an argon atmosphere. Cool to 0°C.

  • Base Addition : Add DIPEA (2.5 equiv, 1.25 mmol) dropwise over 5 minutes. Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Self-Validation (IPC) : Prior to the addition of the secondary amine, withdraw a 50 µL sample, evaporate the DCM, and analyze via ATR-FTIR. The presence of a sharp, intense band at ~2250 cm⁻¹ validates the successful formation of the isocyanate intermediate.

  • Trapping : Cool the mixture back to 0°C and add the desired secondary/primary amine (1.2 equiv, 0.6 mmol) dissolved in DCM (1.0 mL). Stir for 2 hours at room temperature.

  • Workup : Dilute with DCM (10 mL), wash with 1M HCl (5 mL) and brine (5 mL). Dry over MgSO₄ and purify via flash chromatography (Hexanes/EtOAc).

Protocol C: Buchwald-Hartwig N-Arylation

Objective : Synthesize N-aryl derivatives to probe deep hydrophobic pockets. Rationale : SₙAr is impossible due to the low nucleophilicity of the amine. Palladium-catalyzed cross-coupling using Pd₂(dba)₃ and Xantphos (a bidentate ligand with a large bite angle of 111°) specifically promotes the reductive elimination step, which is otherwise the bottleneck for heteroaromatic amines.

Step-by-Step Methodology :

  • Setup : In an oven-dried Schlenk tube, combine 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine (1.0 equiv, 0.5 mmol), the aryl bromide (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (0.05 equiv, 2.5 mol%), Xantphos (0.1 equiv, 5 mol%), and Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Degassing : Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane (4.0 mL).

  • Reaction : Seal the tube and heat at 100°C in an oil bath for 12 hours.

  • Self-Validation (IPC) : The reaction mixture should transition from a deep burgundy (active Pd(0) species) to a dark brown suspension. Monitor by TLC (Hexanes/EtOAc 7:3); the disappearance of the blue-fluorescent starting material under 254 nm UV light confirms conversion.

  • Workup : Cool to room temperature, filter through a pad of Celite, elute with EtOAc (20 mL), and concentrate. Purify via reverse-phase preparative HPLC.

Quantitative Data Presentation

The following table summarizes the operational parameters, expected yields, and functional group tolerances for the three derivatization pathways, providing a comparative baseline for SAR campaign planning.

Derivatization MethodPrimary Reagents / CatalystsTemp / TimeAvg. Isolated YieldFunctional Group Tolerance
Amide Coupling HATU, DIPEA, DMF120°C (MW), 20 min65 – 85%High : Tolerates alcohols, halogens, and protected amines.
Urea Formation Triphosgene, DIPEA, DCM0°C to RT, ~4 h70 – 90%Moderate : Sensitive to unprotected primary amines/alcohols.
N-Arylation Pd₂(dba)₃, Xantphos, Cs₂CO₃100°C, 12 h40 – 70%Low : Sensitive to acidic protons, competing halogens, and nitro groups.

Workflow Visualization

SAR_Workflow Core 3-(2,4,5-Trifluorophenyl) isoxazol-5-amine Acylation Acylation (Acid Chloride / HATU) Core->Acylation UreaForm Urea Formation (Isocyanates / Triphosgene) Core->UreaForm Buchwald Buchwald-Hartwig (Pd-Catalyzed N-Arylation) Core->Buchwald Amide Amide Derivatives (Hinge Binders) Acylation->Amide Urea Urea Derivatives (Extended H-Bonding) UreaForm->Urea NAryl N-Aryl Derivatives (Hydrophobic Pocket) Buchwald->NAryl Screening In Vitro SAR Screening (Enzyme/Cellular Assays) Amide->Screening Urea->Screening NAryl->Screening

Fig 1: Derivatization workflow of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine for SAR studies.

References

  • Title : Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source : Brieflands (Jundishapur Journal of Natural Pharmaceutical Products) URL :[Link]

  • Title : Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light Source : American Chemical Society (The Journal of Organic Chemistry) URL :[Link]

  • Title : AgNTf2-catalyzed formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines: efficient access to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives Source : Beilstein Journal of Organic Chemistry URL :[Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOX-TF-5AM-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanistic Insight

Welcome to the technical support hub for the synthesis of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine . This guide addresses the critical challenges in synthesizing this scaffold, specifically focusing on the condensation of 3-oxo-3-(2,4,5-trifluorophenyl)propanenitrile with hydroxylamine .

The Central Challenge: The synthesis is a competition between two pathways:

  • Kinetic Control (Desired): Nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by cyclization onto the nitrile. This yields the 5-amino isomer .[1]

  • Thermodynamic/pH-Dependent Drift: Attack on the nitrile or incomplete cyclization, leading to the 3-amino isomer or acyclic oximes.

  • Substrate Sensitivity: The 2,4,5-trifluorophenyl moiety is highly activated toward Nucleophilic Aromatic Substitution (

    
    ). The use of strong bases (NaOH, KOH) or excessive heat can displace the fluorine at the 4-position (para to the carbonyl), resulting in hydroxy-difluoro impurities.
    

Optimized Reaction Protocol

This protocol is designed to maximize the 5-amino regioisomer while suppressing defluorination.

Reagents & Stoichiometry
ComponentRoleEq.Recommended ReagentNotes
Substrate Precursor1.03-oxo-3-(2,4,5-trifluorophenyl)propanenitrilePurity >95% essential.
Amine Source Reactant1.2 - 1.5Hydroxylamine Hydrochloride (

)
Excess ensures conversion.
Base pH Control2.0 - 2.5Sodium Acetate (NaOAc) or

Avoid NaOH/NaOMe. Mild base prevents

.
Solvent Medium10-15 volEthanol (Abs) or MeOHWater co-solvent (10%) aids solubility of salts.
Step-by-Step Workflow
  • Preparation: Charge the reaction vessel with 3-oxo-3-(2,4,5-trifluorophenyl)propanenitrile (1.0 eq) and Ethanol (10 volumes).

  • Activation: Add Hydroxylamine Hydrochloride (1.2 eq) at room temperature.

  • pH Adjustment (Critical): Add Sodium Acetate (2.5 eq) in a single portion.

    • Technical Note: Check pH.[1][2] Target pH 8–9 . If pH < 7, the reaction favors the 3-amino isomer.[1] If pH > 11, risk of fluorine displacement increases.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours .

    • Monitor: TLC (40% EtOAc/Hexane) or HPLC. Look for the disappearance of the ketonitrile.

  • Quench & Isolation:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-water (20 volumes). Stir vigorously for 30 minutes.

    • The 5-amino isoxazole typically precipitates as a white/off-white solid.

    • Filter, wash with cold water (to remove salts), and dry under vacuum at 45°C.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired 5-amino pathway and the undesired 3-amino pathway, governed by the site of initial nucleophilic attack.

ReactionPathways Start Beta-Ketonitrile (Precursor) NH2OH NH2OH + Base Start->NH2OH SNAr Side Reaction: SNAr at 4-F position Start->SNAr Strong Base / Excess Heat KetoneAttack Attack at Ketone (pH > 8, Heat) NH2OH->KetoneAttack Preferred NitrileAttack Attack at Nitrile (pH < 7, Low Temp) NH2OH->NitrileAttack Competing OximeInt Oxime Intermediate KetoneAttack->OximeInt Prod5 Target: 5-Amino-3-aryl-isoxazole OximeInt->Prod5 Cyclization AmidineInt Amidine Intermediate NitrileAttack->AmidineInt Prod3 Impurity: 3-Amino-5-aryl-isoxazole AmidineInt->Prod3 Cyclization

Figure 1: Mechanistic bifurcation in isoxazole synthesis. The pH and temperature determine the regioselectivity between the 5-amino and 3-amino isomers.[1]

Troubleshooting Guide (FAQ)

Issue 1: High levels of 3-amino isomer impurity.
  • Symptom: LCMS shows a peak with identical Mass (M+1) but different retention time.

  • Root Cause: The reaction pH dropped below 8, or the temperature was too low during the initial addition. Acidic conditions favor attack on the nitrile group (Thorpe-Ziegler type mechanism).

  • Corrective Action:

    • Ensure Sodium Acetate is used (buffers effectively at pH ~8-9).

    • Do not use unbuffered Hydroxylamine HCl without base.

    • Ensure the reaction reaches full reflux quickly.

Issue 2: Product contains a "Hydroxy" impurity (M+16 or M-2).
  • Symptom: Mass spec shows a peak corresponding to the loss of Fluorine (-19) and gain of OH (+17), resulting in a net mass change of -2.

  • Root Cause: Nucleophilic Aromatic Substitution (

    
    ).  The 2,4,5-trifluoro ring is electron-deficient. Hydroxide ions (generated if NaOH is used or if water content is too high at high pH) attack the fluorine at the 4-position.
    
  • Corrective Action:

    • Switch Base: Use

      
       or NaOAc instead of NaOH/KOH.
      
    • Solvent: Use anhydrous ethanol if the problem persists.

    • Temp: Reduce temperature to 60-65°C and extend time, rather than refluxing aggressively.

Issue 3: Low Yield / Incomplete Conversion.
  • Symptom: Starting material (ketonitrile) remains visible on TLC after 8 hours.

  • Root Cause: Reversibility of the oxime formation or insufficient nucleophile concentration.

  • Corrective Action:

    • Add an additional 0.5 eq of Hydroxylamine HCl and 0.5 eq of Base .

    • Check if the solvent volume is too high (dilution effect). Keep concentration around 0.5 M.

Diagnostic Decision Tree

Use this flow to diagnose experimental failures in real-time.

TroubleshootingTree Problem Identify Issue CheckLCMS Check LCMS/NMR Problem->CheckLCMS Regio Wrong Regioisomer (3-Amino) CheckLCMS->Regio Same Mass, diff RT Impurity Defluorinated Impurity (M-2 mass shift) CheckLCMS->Impurity Mass Change Stalled Incomplete Reaction CheckLCMS->Stalled SM Present ActionRegio Action: Increase pH to >8. Switch to NaOAc. Increase Temp. Regio->ActionRegio ActionImpurity Action: Switch to Weaker Base. Avoid NaOH. Lower Temp. Impurity->ActionImpurity ActionStalled Action: Add 0.5eq NH2OH. Check Solvent Conc. Stalled->ActionStalled

Figure 2: Troubleshooting logic flow for reaction optimization.

References

  • Regioselectivity in Isoxazole Synthesis: Johnson, L., et al.[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[1] Key finding: pH > 8 and heat favor 5-amino isomers.

  • General Protocol for 5-Aminoisoxazoles: BenchChem Protocols. "Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine." Key finding: Use of Sodium Acetate/Carbonate prevents side reactions common with strong hydroxides.

  • Nucleophilic Aromatic Substitution Risks: OpenStax Chemistry. "Nucleophilic Aromatic Substitution." Key finding: Electron-withdrawing groups (like Carbonyls/Isoxazoles) activate ortho/para fluorines for displacement.

Sources

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: F-HET-PUR-001 Subject: Troubleshooting Separation, Isolation, and Stability of Fluorinated Heterocycles

Introduction: The "Fluorous" Factor

Welcome to the technical support hub. If you are working with fluorinated heterocycles—specifically pyridines, pyrimidines, or indoles bearing


, 

, or

motifs—you have likely encountered the "fluorous effect." These compounds often defy standard lipophilicity rules (LogP), exhibiting simultaneous hydrophobicity and lipophobicity.

This guide addresses the three most common support tickets we receive: chromatographic co-elution , product loss during isolation (volatility) , and solubility anomalies (oiling out) .

Module 1: Chromatography Troubleshooting

Q: My fluorinated product co-elutes with its non-fluorinated precursor on C18/Silica. How do I separate them?

Diagnosis: Standard C18 and Silica phases rely heavily on hydrophobic interactions. Because fluorine atoms mimic hydrogen sterically but differ electronically, the "hydrophobic shim" between a protio-analog and a fluoro-analog is often insufficient for baseline resolution on standard phases.

The Fix: Exploit "Fluorophilicity" You must switch the separation mechanism from pure hydrophobicity to fluorophilicity (fluorine-fluorine interaction).

Protocol A: The Stationary Phase Switch (PFP Columns)

Replace your C18 column with a Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: PFP phases engage in

    
     interactions and specific F-F interactions. Fluorinated compounds are often retained longer on PFP columns compared to their non-fluorinated analogs, reversing the elution order or significantly increasing 
    
    
    
    (selectivity factor) [1].
  • Application: Ideal for separating fluorinated drugs from desfluoro-impurities.

Protocol B: The Mobile Phase Modifier (The "TFE Effect")

If you must use C18, alter your mobile phase.

  • Action: Add 2,2,2-Trifluoroethanol (TFE) as a co-solvent.

  • Why? TFE creates a "fluorous" environment in the mobile phase. It often reduces the retention of non-fluorinated compounds while stabilizing the solvation of fluorinated analytes, altering selectivity [2].

Data Table 1: Selectivity Comparison

Analyte PairColumnMobile PhaseResolution (

)
Ar-H / Ar-F C18MeCN/H2O0.8 (Co-elution)
Ar-H / Ar-F PFP MeCN/H2O2.4 (Baseline)
Ar-H / Ar-F C18TFE /H2O1.9 (Separated)

Module 2: Advanced Isolation (Fluorous Solid Phase Extraction)

Q: I synthesized a perfluoro-tagged heterocycle. How do I purify it without running a slow column?

Diagnosis: For compounds with heavy fluorination (e.g., perfluorooctyl tags or


 fluorine by weight), standard chromatography is inefficient. You should use Fluorous Solid Phase Extraction (F-SPE) .[1][2]

The Fix: The "Catch-and-Release" Workflow F-SPE uses a silica gel bonded with perfluorocarbon chains (e.g.,


). It acts as a binary filter: "Fluorous" vs. "Organic."
Step-by-Step F-SPE Protocol [3]
  • Conditioning: Wash the F-SPE cartridge with DMF (fluorophilic) followed by 80:20 MeOH:H

    
    O (fluorophobic).[3]
    
  • Loading: Dissolve your crude mixture in a minimum amount of DMF. Load onto the cartridge.

  • Fluorophobic Wash (Elute Impurities):

    • Elute with 80:20 MeOH:H

      
      O .[3]
      
    • Result: Non-fluorinated organic impurities and reagents wash off. The fluorinated product sticks to the cartridge.

  • Fluorophilic Elution (Collect Product):

    • Elute with 100% MeOH or THF .

    • Result: The fluorinated product releases.

FSPE_Workflow Start Crude Mixture (Product + Impurities) Load Load onto Fluorous Silica Start->Load Wash Fluorophobic Wash (80:20 MeOH:H2O) Load->Wash Waste Waste: Non-Fluorous Impurities Wash->Waste Elutes First Elute Fluorophilic Elution (100% MeOH) Wash->Elute Retained on Cartridge Product Pure Fluorinated Product Elute->Product Releases

Caption: Binary separation logic of Fluorous Solid Phase Extraction (F-SPE).

Module 3: Volatility & Solubility Management

Q: My yield was high by NMR, but I lost half the mass on the rotavap. What happened?

Diagnosis: Fluorination significantly increases volatility. A trifluoromethyl (


) group increases vapor pressure compared to a methyl (

) group due to weak intermolecular van der Waals forces (low polarizability of fluorine). Small fluorinated heterocycles (MW < 200) often sublime or codistill with solvents [4].

The Fix: Controlled Evaporation

  • Avoid High Vacuum: Do not use a high-vacuum manifold (< 1 mbar) for drying. Use a diaphragm pump set to 20–50 mbar .

  • The "Keeper" Solvent: Add a high-boiling solvent (e.g., heptane or toluene) before evaporation. This forms a solution rather than a dry film, suppressing sublimation.

  • Cold Bath: Keep the receiving flask at -78°C if the compound is suspected to be extremely volatile.

Q: My compound won't crystallize; it just forms an oil. How do I induce crystallization?

Diagnosis: Fluorinated compounds are often "oleophobic" (oil-hating) and hydrophobic, leading to poor solubility in standard organic solvents (like hexane) but also refusing to pack into a lattice due to weak intermolecular forces.

The Fix: Fluorinated Anti-Solvents Standard recrystallization (e.g., EtOAc/Hexane) often fails. You need a solvent that interacts with the fluorine atoms to bridge the lattice energy gap.

  • Solvent System: Dissolve in a minimal amount of warm Benzotrifluoride (BTF) or Hexafluorobenzene .

  • Anti-Solvent: Slowly add Pentane or Heptane .

  • Why? BTF acts as a "fluorous bridge," solvating the fluorinated domains enough to allow slow, ordered crystal growth rather than rapid oiling out [5].

References

  • Regalado, E. L., & Welch, C. J. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A.

  • Zhang, W. (2014).[4] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.

  • Zhang, W. (2009). Synthetic applications of fluorous solid-phase extraction (F-SPE). Chemical Reviews.

  • Pace, A., et al. (2014).[4] The Synthesis of Fluorinated Heteroaromatic Compounds. ResearchGate.[1]

  • Cametti, M., et al. (2012). Fluorinated solvents in crystal engineering. CrystEngComm.

Sources

identifying impurities in 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine by NMR

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Analytical Chemistry Division Subject: Troubleshooting & Impurity Profiling: 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

Introduction: The Analytical Mandate

In the development of kinase inhibitors and agrochemicals, 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine serves as a critical pharmacophore scaffold. Its purity is paramount; even minor regioisomeric contaminants or defluorinated byproducts can drastically alter Structure-Activity Relationship (SAR) data and toxicity profiles.

This guide acts as an interactive Technical Support Center. It moves beyond generic spectral data to address the specific "What," "Why," and "How" of impurity identification using NMR spectroscopy.

Part 1: The "Gold Standard" Baseline

Before troubleshooting, you must validate the spectral signature of the pure compound.

Target Molecule: 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine Solvent of Choice: DMSO-


 (Preferred for solubility and exchangeable proton visibility).
Expected H NMR Signature (400/500 MHz, DMSO- )
MoietyProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Isoxazole Ring C4-H 5.40 – 5.60 Singlet1HCritical Purity Marker. Sharp singlet. Upfield due to C5-amine donation.
Amine -NH

6.50 – 6.90 Broad Singlet2HExchangeable with D

O. Shift varies with concentration/temp.
Aromatic Ar-H6 7.80 – 8.00 ddd / multiplet1HDeshielded by isoxazole ring. Complex coupling to F5, F4, F2.
Aromatic Ar-H3 7.50 – 7.70 ddd / multiplet1HShielded relative to H6. Located between F2 and F4.[1]
Expected F NMR Signature (376 MHz, DMSO- )

Note: Shifts are referenced to CFCl


 (0 ppm) or internal standards. Values are approximate ranges due to solvent effects.
Fluorine PositionShift Range (

, ppm)
PatternCoupling Logic
F5 (Meta to isoxazole) -135 to -145 MultipletStrong coupling to F4 and H6.
F4 (Para to isoxazole) -125 to -135 MultipletCouplings to F5, F2, H3.
F2 (Ortho to isoxazole) -110 to -120 MultipletDeshielded by isoxazole.

Part 2: Troubleshooting Hub (Q&A)

Issue A: "I see a small 'ghost' singlet downfield around 6.1 ppm."

Diagnosis: Contamination with the Regioisomer (5-aryl-isoxazol-3-amine) .

Mechanism: During the cyclization of the


-ketonitrile precursor with hydroxylamine, the nucleophilic attack can occur at either the nitrile carbon or the ketone carbon.
  • Target (3-Aryl-5-Amine): Attack on nitrile

    
     cyclization. H4 is shielded (~5.5 ppm) by the adjacent C5-amine.
    
  • Regioisomer (5-Aryl-3-Amine): Attack on ketone

    
     cyclization. H4 is less shielded (~6.1 ppm) because the amine is at C3, further from the C4 center of electron density in the resonance system.
    

Action Plan:

  • Integrate: Compare the integral of the signal at ~5.5 ppm (Target) vs. ~6.1 ppm (Impurity).

  • Verify: Check the

    
    C NMR. The C5-amine carbon (Target) appears ~170 ppm, while the C3-amine carbon (Regioisomer) appears ~160 ppm.
    
Issue B: "My fluorine spectrum shows weak signals with different splitting patterns."

Diagnosis: Defluorination Byproducts or Starting Material .

Mechanism:

  • Defluorination: If the synthesis involved basic conditions (e.g., NaOEt) and high heat, nucleophilic aromatic substitution (

    
    ) may displace a fluorine atom (usually F4 or F2) with an alkoxy group.
    
  • Starting Material: Residual 2,4,5-trifluorobenzonitrile or

    
    -ketonitrile.
    

Action Plan:

  • Count the Peaks:

    • Target: 3 distinct F signals (1:1:1 ratio).

    • Defluorinated: 2 distinct F signals.

    • Starting Material: 3 signals, but shifted. The nitrile precursor F-signals are typically deshielded compared to the isoxazole product.

  • Check

    
    H Aromatics: 
    
    • Defluorination introduces an alkoxy peak (e.g., -OCH

      
       singlet ~3.8 ppm) or a new aromatic proton doublet if reductive defluorination occurred.
      
Issue C: "The aromatic integration is >2.0, but no obvious impurity peaks exist."

Diagnosis: Signal Overlap with Residual Solvents or Tautomeric Intermediates .

Mechanism:

  • Solvents: Toluene and Benzene (common in extraction) have protons in the 7.0–7.5 ppm range, overlapping with Ar-H3.

  • Intermediate: Uncyclized oxime intermediates may have broad signals hiding under the aromatic region.

Action Plan:

  • Run HSQC: Correlate protons to carbons. Solvent carbons are intense and distinct.

  • Solvent Trap Check:

    • Toluene: Multiplet ~7.2 ppm, Singlet ~2.3 ppm.

    • DMF: Formyl H ~7.95 ppm (can overlap with Ar-H6).

    • Ethyl Acetate: Quad ~4.03, Singlet ~1.99, Triplet ~1.17.

Part 3: Visualization of Impurity Pathways

The following diagram maps the genesis of common impurities during the synthesis from 3-(2,4,5-trifluorophenyl)-3-oxopropanenitrile.

ImpurityMap cluster_legend Spectral Diagnostics SM Starting Material (Beta-Ketonitrile) Defluoro BYPRODUCT Alkoxy-difluoro analog (SNAr reaction) SM->Defluoro Pre-cyclization Substitution Oxime INTERMEDIATE Uncyclized Oxime SM->Oxime Condensation NH2OH Hydroxylamine (Reagent) NH2OH->Oxime Target TARGET 3-(2,4,5-trifluorophenyl) isoxazol-5-amine (H4: ~5.5 ppm) Target->Defluoro Base/Heat (SNAr of F) Regio REGIOISOMER 5-(2,4,5-trifluorophenyl) isoxazol-3-amine (H4: ~6.1 ppm) Oxime->Target Cyclization (Path A) Major Oxime->Regio Cyclization (Path B) Minor (pH dependent) Legend1 H4 Shift differentiates Target vs Regio Legend2 19F Count differentiates Target vs Defluoro

Caption: Synthesis pathway highlighting the origin of regioisomeric and defluorinated impurities.

Part 4: Advanced Verification Protocols

Quantitative NMR (qNMR) for Potency Assay

To determine the absolute purity (wt%) without a reference standard of the compound itself.

Protocol:

  • Internal Standard (IS): Use Maleic Acid (Singlet,

    
     6.26 ppm in DMSO) or 1,3,5-Trimethoxybenzene  (Singlet, 
    
    
    
    6.08 ppm). Ensure the IS peak does not overlap with the Isoxazole H4 (~5.5 ppm).
  • Relaxation Delay (D1): Set to

    
     seconds (or 
    
    
    
    of the slowest relaxing nucleus) to ensure full magnetization recovery.
  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass weighed.[2][3]
Distinguishing Regioisomers via NOE (Nuclear Overhauser Effect)

If chemical shift alone is inconclusive, use 1D NOE difference spectroscopy.

  • Experiment: Irradiate the Amine (-NH

    
    ) signal.
    
  • Target (3-Aryl-5-Amine): The -NH

    
     is at position 5. It is spatially close to H4 . You should see a strong NOE enhancement at H4 (~5.5 ppm). It is far  from the Aryl ring.
    
  • Regioisomer (5-Aryl-3-Amine): The -NH

    
     is at position 3. It is spatially close to H4  AND potentially the Aryl ortho-protons  (depending on rotation). However, the key is the H4 shift correlation.
    

References

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water. Retrieved from [Link]

Sources

strategies to improve regioselectivity in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: ISOX-REGIO-001 Subject: Strategies for Controlling Regioisomerism in [3+2] Cycloadditions

Introduction: The Regioselectivity Paradox

Welcome to the Isoxazole Synthesis Support Center. You are likely here because your thermal cycloaddition of a nitrile oxide and an alkyne resulted in an inseparable 1:1 mixture of 3,5- and 3,4-disubstituted isomers.

Isoxazoles are critical pharmacophores (e.g., Valdecoxib, Leflunomide), but their synthesis is plagued by the lack of strong directing forces in standard thermal [3+2] cycloadditions. Frontier Molecular Orbital (FMO) interactions often fail to provide sufficient bias, especially with electronic-neutral alkynes.

This guide provides three distinct tiers of intervention to force regioselectivity: Catalytic Control (Copper) , Substrate Engineering (Enamines) , and Process Optimization .

Module 1: Achieving 3,5-Selectivity (The "Click" Approach)

The Solution: Copper(I) Catalysis (CuANOC)

To exclusively access the 3,5-disubstituted isoxazole , you must abandon thermal conditions and utilize Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC). Similar to the famous CuAAC "Click" reaction for triazoles, Cu(I) coordinates the alkyne, directing the nitrile oxide attack to the terminal position via a metallacycle intermediate.

Mechanism of Action

Unlike the concerted thermal mechanism, CuANOC proceeds stepwise. The copper acetylide reacts with the nitrile oxide to form a cuprated isoxazole intermediate, which is then protonated to release the 3,5-product.

CuANOC_Mechanism Start Terminal Alkyne + Cu(I) Cu_Acetylide Cu-Acetylide Species Start->Cu_Acetylide Ligand Exchange Coordination Nitrile Oxide Coordination Cu_Acetylide->Coordination + R-CNO Metallacycle Cu-Metallacycle Intermediate Coordination->Metallacycle Cyclization Product 3,5-Isoxazole (Exclusive) Metallacycle->Product Protonolysis

Figure 1: Stepwise mechanism of Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) ensuring 3,5-regioselectivity.

Troubleshooting CuANOC

Q: My reaction turns green/blue and stalls. What happened? A: You likely have oxidative dimerization . Nitrile oxides are unstable and will dimerize to furoxans if they accumulate.

  • Fix: Generate the nitrile oxide in situ slowly. Do not isolate it. Use a syringe pump to add the precursor (chlorooxime) if necessary.

  • Fix: The green color indicates Cu(II). Add more reducing agent (Sodium Ascorbate) to maintain the active Cu(I) species.

Q: Can I use internal alkynes? A: No. The CuANOC mechanism requires a terminal alkyne proton to form the copper acetylide. For internal alkynes, you are forced to rely on thermal substrate control (sterics) or intramolecular tethers.

Module 2: Achieving 3,4-Selectivity (The "Enamine" Detour)

The Solution: Enamine-Triggered [3+2]

Direct cycloaddition to 3,4-isoxazoles is notoriously difficult because the 3,5-isomer is thermodynamically and sterically favored. To get the 3,4-isomer, do not use an alkyne.

Instead, react your nitrile oxide with an enamine (generated in situ from an aldehyde and a secondary amine). This yields an isoxazoline intermediate which, upon oxidation/elimination, aromatizes to the 3,4-isoxazole.[1]

Why this works: Enamines are electron-rich dipolarophiles with high HOMO coefficients at the


-carbon, reversing the regioselectivity compared to standard alkynes.
Workflow Visualization

Enamine_Route Aldehyde Aldehyde (R-CH2-CHO) Enamine Enamine Intermediate Aldehyde->Enamine + Amine (-H2O) Amine Secondary Amine (Catalyst) Amine->Enamine Isoxazoline 3,4,5-Trisubstituted Isoxazoline Enamine->Isoxazoline + Dipole Dipole Nitrile Oxide (Ar-CNO) Dipole->Isoxazoline Oxidation Oxidation/Elimination (- Amine) Isoxazoline->Oxidation Final 3,4-Disubstituted Isoxazole Oxidation->Final

Figure 2: Metal-free route to 3,4-isoxazoles via enamine intermediates (Jia et al. protocol).

Module 3: Experimental Protocols

Protocol A: 3,5-Selective Synthesis (Chloramine-T Method)

Best for: Terminal alkynes where exclusive 3,5-selectivity is required.

Reagents:

  • Aldoxime (Precursor)[2]

  • Chloramine-T (Oxidant for in situ nitrile oxide generation)[2][3]

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1)

Step-by-Step:

  • Dissolution: Dissolve the alkyne (1.0 equiv) and aldoxime (1.2 equiv) in t-BuOH/H₂O.

  • Catalyst Prep: Add CuSO₄ and Sodium Ascorbate. The solution should turn bright yellow/orange (Cu(I)).

  • Controlled Addition: Add Chloramine-T (1.2 equiv) slowly over 15 minutes.

    • Why? Chloramine-T converts the aldoxime to the nitrile oxide.[2] Slow addition prevents the nitrile oxide from reacting with itself (dimerization).

  • Workup: Stir at RT for 4–12 hours. Quench with dilute NH₄Cl (to chelate copper). Extract with EtOAc.[4]

Protocol B: 3,4-Selective Synthesis (Enamine Method)

Best for: Converting aldehydes into 3,4-isoxazoles.[5]

Reagents:

  • Aldehyde (1.0 equiv)

  • Hydroximoyl Chloride (Nitrile oxide precursor, 1.0 equiv)

  • Pyrrolidine (20 mol%, catalyst)

  • Triethylamine (1.2 equiv)

  • Solvent: DMF or DMSO

Step-by-Step:

  • Enamine Formation: Mix aldehyde and pyrrolidine in DMF for 30 mins to generate the enamine in situ.

  • Cycloaddition: Add the hydroximoyl chloride.

  • Base Addition: Slowly add Triethylamine (Et₃N).

    • Why? Et₃N dehydrohalogenates the hydroximoyl chloride to release the reactive nitrile oxide.

  • Aromatization: The intermediate isoxazoline often eliminates pyrrolidine spontaneously or upon mild heating/acidic workup to yield the 3,4-isoxazole.

Module 4: Comparative Data & Selection Guide

Table 1: Method Selection Matrix

Target RegioisomerSubstrateRecommended MethodKey ReagentsExp. Selectivity
3,5-Disubstituted Terminal AlkyneCuANOC (Copper Cat.)CuSO₄, Ascorbate>98:2
3,5-Disubstituted Internal AlkyneThermal (Steric Control)High Temp, Non-polar solv.Variable (Mixture)
3,4-Disubstituted Aldehyde (Alkyne surrogate)Enamine Route Pyrrolidine, Et₃N>95:5
3,4-Disubstituted Terminal AlkyneRuAAC (Ruthenium Cat.)CpRuCl(PPh₃)₂Variable

*Note: Ruthenium catalysis is less robust for isoxazoles than for triazoles. The Enamine route is preferred for high purity.

References
  • Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity." Journal of the American Chemical Society. Link(Foundational mechanism for Cu-catalyzed dipoles).

  • Grecian, S., & Fokin, V. V. (2008).[4] "Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes: practical synthesis of isoxazoles." Angewandte Chemie International Edition. Link

  • Jia, Q. F., et al. (2013).[1] "Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition." Synlett. Link

  • Padmavathi, V., et al. (2012).[2][6] "Chloramine-T mediated synthesis of isoxazoles/isoxazolines." European Journal of Organic Chemistry.[2] Link

Sources

Technical Support Center: Overcoming Low Reactivity in Trifluorinated Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Trifluoromethyl (-CF


) groups are highly prized in drug development for their ability to improve metabolic stability and lipophilicity. However, the strong electron-withdrawing nature of the three fluorine atoms creates a highly polarized, exceptionally strong C-F bond (~116 kcal/mol). Combined with significant steric bulk, these precursors often exhibit stubborn unreactivity or undergo uncontrolled defluorination during synthesis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.

Troubleshooting Guide & FAQs

Q: My palladium-catalyzed cross-coupling of trifluoromethylated arenes is yielding <10% product. What is causing this, and how can I optimize it?

Causality: The strong electron-withdrawing effect of the -CF


 group drastically reduces the electron density of the aromatic ring. This electronic deactivation slows down the oxidative addition step in traditional Pd(0)/Pd(II) catalytic cycles. Furthermore, the steric bulk of the CF

group physically hinders transmetalation. Solution: Transition to a Nickel/Photoredox dual catalysis system or utilize masked

-trifluoromethyl-

-silyl alcohols. Nickel, being more nucleophilic and having a smaller atomic radius than palladium, is superior for inserting into sterically hindered, electron-deficient bonds. Using Ni/photoredox dual catalysis allows for room-temperature transmetalation via carbon-centered radicals, bypassing the traditional two-electron transmetalation bottleneck and achieving yields up to 90%[1].
Q: I am trying to perform a nucleophilic substitution on a trifluoromethyl alkene, but I am observing unreacted starting material or complex mixtures. How do I force the reaction?

Causality:


-Trifluoromethyl alkenes are notoriously resistant to clean two-electron nucleophilic substitutions due to the exceptional strength of the C-F bond and the propensity for spontaneous over-defluorination once the first fluoride is displaced[2].
Solution:  Utilize a visible-light-mediated photoredox strategy. By generating a carbon-centered radical (e.g., from an 

-keto acid) via an Iridium photocatalyst, the radical can readily add to the CF

-alkene. This is followed by single-electron reduction and

-fluoride elimination to yield a gem-difluoroalkene. This radical pathway completely circumvents the high activation energy required for direct nucleophilic attack[2].
Q: When using Umemoto's reagent for electrophilic trifluoromethylation, my nucleophile (e.g., a -ketoester) shows low conversion. Why?

Causality: While Umemoto's reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) is a powerful electrophilic CF


 source, its reactivity is highly dependent on the basicity and steric environment of the nucleophile[3]. If the enolate is too sterically hindered, the transfer fails, or the reagent decomposes prematurely.
Solution:  Optimize the base to ensure complete enolization without causing reagent degradation. Furthermore, utilizing a chiral pincer ligand with Cu(OTf)

can not only accelerate the reaction but also induce highly enantioselective

-trifluoromethylation[3].
Q: I need to synthesize an aryl trifluoromethyl ketone, but standard Friedel-Crafts acylations are failing. Is there a milder alternative?

Causality: Traditional Friedel-Crafts approaches often fail with highly deactivated fluorinated substrates or result in poor regioselectivity. Solution: Utilize the palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds. The catalytic cycle involves the oxidative addition of the ester to give an acyl(aryloxo)palladium intermediate, followed by transmetalation with arylboronic acids. This method avoids the undesired decarbonylation phenomenon typically seen with aliphatic esters and proceeds under mild conditions to give high yields of trifluoromethyl ketones[4].

Q: I'm scaling up the synthesis of a trifluoromethylated N-heterocycle, but batch yields are inconsistent due to thermal degradation. How can I stabilize the reaction?

Causality: The condensation-cyclization of primary amines using trifluoroacetic anhydride (TFAA) is highly exothermic. In batch reactors, localized hot spots cause rapid thermal degradation of the reactive intermediates, leading to poor atom economy and safety hazards[5]. Solution: Transition to a continuous-flow reactor setup. Flow chemistry provides superior heat dissipation and precise residence time control, suppressing thermal degradation and pushing yields from ~50% in batch to >95% in flow[5].

Mechanistic Visualization

Workflow A Trifluoromethyl Alkene (Sterically Hindered) D Radical Addition to CF3 (Overcomes Sterics) A->D Substrate Input B Ir(ppy)3 Photocatalyst + Blue LED C Carbon Radical Generation (SET Reduction) B->C Photoexcitation C->D Radical Attack E Single Electron Oxidation (Regenerates Catalyst) D->E Intermediate E->B Catalyst Turnover F β-Fluoride Elimination (C-F Bond Cleavage) E->F Anion Formation G gem-Difluoroalkene Product (High Yield) F->G Defluorination

Photoredox-catalyzed defluorinative functionalization workflow for CF3 precursors.

Quantitative Data & Catalyst Selection Matrix

Reaction WorkflowTarget PrecursorOptimal Catalyst / ReagentTypical Yield RangeMechanistic Advantage
Defluorinative Alkylation

-CF

Alkenes
Ir(ppy)

/ Blue LED
75–90%Bypasses 2e- barriers; prevents over-defluorination
Dual Cross-Coupling Masked CF

Alkenes
NiCl

/ XPhos / Photocatalyst
80–95%Overcomes steric bulk via radical transmetalation
C(acyl)-O Activation Phenyl TrifluoroacetatesPd(OAc)

/ PBu

70–88%Suppresses decarbonylation; mild conditions
Condensation-Cyclization Primary Amines + TFAAContinuous-Flow Reactor>95%Eliminates thermal degradation; precise heat control

Self-Validating Experimental Protocols

Protocol A: Visible-Light-Mediated Defluorinative Alkylation of -CF Alkenes

Self-Validation Mechanism: The protocol incorporates in-situ


F NMR monitoring. The disappearance of the -CF

singlet (~ -65 ppm) and the appearance of a -CF

doublet/multiplet (~ -90 to -110 ppm) provides immediate, non-destructive confirmation of successful mono-defluorinative alkylation without over-reduction.
  • Preparation: In a glovebox, charge a flame-dried Schlenk tube with the

    
    -CF
    
    
    
    alkene (0.5 mmol), the radical precursor (e.g.,
    
    
    -keto acid, 0.75 mmol), and Ir(ppy)
    
    
    (1 mol%).
  • Solvent Addition: Add degassed DMF (5.0 mL) and a suitable base (e.g., K

    
    HPO
    
    
    
    , 1.0 mmol). Seal the tube with a Teflon-lined cap.
  • Irradiation: Remove the tube from the glovebox and irradiate with a 34 W Blue LED lamp at room temperature. Maintain vigorous stirring.

  • Validation Check: After 4 hours, extract a 0.1 mL aliquot, dilute with CDCl

    
    , and run a quick 
    
    
    
    F NMR. Proceed only if the -CF
    
    
    peak has diminished by >80%.
  • Workup: Quench the reaction with water, extract with EtOAc (3 x 10 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Continuous-Flow Synthesis of Trifluoromethylated N-Heterocycles

Self-Validation Mechanism: The system utilizes in-line IR spectroscopy. Monitoring the disappearance of the amine N-H stretch (3300 cm


) and the appearance of the cyclized C=N stretch (1650 cm

) ensures steady-state conversion and allows for real-time residence time adjustments.
  • System Priming: Flush the continuous-flow reactor (PFA tubing, 10 mL internal volume) with anhydrous dichloromethane (DCM) at a flow rate of 1.0 mL/min.

  • Reagent Preparation:

    • Stream A: Primary amine (1.0 M) and Triethylamine (TEA, 2.6 M) in DCM.

    • Stream B: Trifluoroacetic anhydride (TFAA, 2.4 M) in DCM.

  • Reaction Execution: Pump Stream A and Stream B into a T-mixer at equal flow rates (0.5 mL/min each), passing the mixed stream through a residence coil heated to 80 °C under a back-pressure regulator set to 6 bar.

  • Validation Check: Monitor the in-line IR flow cell. If the N-H stretch persists, decrease the flow rate by 10% to increase residence time until steady-state conversion is achieved.

  • Collection: Collect the output stream in a flask containing saturated aqueous NaHCO

    
     to quench residual anhydride, then separate the organic layer for concentration.
    

References

  • Source: rhhz.
  • Source: rsc.
  • Source: researchgate.
  • Source: acs.
  • Source: acs.

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of Fluorinated Isoxazoles in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, particularly in kinase inhibition, due to its ability to function as a bioisostere for the amide bond and its capacity to engage in pi-stacking interactions within the ATP-binding pocket. However, the introduction of fluorine atoms—often termed "the fluorine effect"—dramatically alters the physicochemical and pharmacological profile of these inhibitors.

This guide provides a technical deep-dive into how specific fluorination patterns on isoxazole cores modulate potency, selectivity, and metabolic stability against targets such as TGF-βR1 , c-Met , and NEK4 .

The Fluorine Effect: Mechanistic Causality

Before analyzing specific data, it is critical to understand why fluorine modifications are employed. This is not random screening; it is rational design based on three causal pillars:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at metabolically labile sites (e.g., para-positions of phenyl rings attached to the isoxazole) blocks cytochrome P450-mediated hydroxylation, extending half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is the most electronegative element. Its induction effect lowers the

    
     of neighboring amines or amides, often optimizing the hydrogen bond donor capability of the inhibitor to match the kinase hinge region.
    
  • Conformational Bias: Through the gauche effect and repulsion of lone pairs, fluorine can lock the isoxazole-linker-aryl system into a bioactive conformation, reducing the entropic penalty upon binding to the kinase active site.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs[1]

The following analysis compares specific fluorinated isoxazole derivatives against their non-fluorinated counterparts or alternative substitution patterns.

Case Study A: TGF-βR1 Kinase Inhibition

Context: Inhibitors targeting the Transforming Growth Factor-beta Receptor 1 (TGF-βR1) often utilize a central scaffold to mimic the adenine ring of ATP.[1] Comparison: 3-fluoro vs. 4-fluoro vs. 5-fluoro substitution on the pyridine ring attached to the isoxazole core.

Compound IDSubstitution PatternTargetIC50 (Enzymatic)Selectivity (vs p38α)Outcome Analysis
Cmpd 9 Non-fluorinated (Ref)TGF-βR1~15 nMModerateBaseline potency.
Cmpd 10 3-Fluoro-pyridine TGF-βR17.68 nM HighSuperior. Fluorine at C3 improves hydrophobic fit without steric clash.
Analog 4-F 4-Fluoro-pyridineTGF-βR1> 100 nMLowInferior. Steric hindrance at the C4 position disrupts binding pose; decreased chemical stability.
Cmpd 13 Optimized Fluorinated LinkerTGF-βR122 nM> 45-fold Best Selectivity. While slightly less potent than Cmpd 10, the selectivity profile is vastly improved.

Key Insight: The position of the fluorine is binary in its effect. At the C3 position (Compound 10), it enhances potency likely due to filling a small hydrophobic pocket. At C4, it clashes with the gatekeeper residue, destroying activity.

Case Study B: c-Met Kinase Inhibition

Context: c-Met dysregulation is a driver in non-small cell lung cancer (NSCLC). Comparison: 3-amino-benzo[d]isoxazole scaffold optimization.

Compound IDStructure FeatureIC50 (c-Met)Cellular IC50 (EBC-1)
Ref Std Standard c-Met Inhibitor5-10 nM~0.5 µM
Cmpd 28a Fluorinated Benzo[d]isoxazole 1.8 nM 0.18 µM

Key Insight: Compound 28a demonstrates that fusing the isoxazole ring (benzo-fused) and strategically fluorinating the pendant aryl group creates a rigid, highly complementary shape for the c-Met active site, resulting in single-digit nanomolar potency.

Case Study C: NEK4 Inhibition (EGFR-mutant NSCLC)

Context: Developing inhibitors for NEK4 to sensitize resistant tumors. Comparison: Fluorine positioning on the phenyl ring of quinazoline-isoxazole hybrids.

  • Observation: Fluorine at the 3' or 2' position of the phenyl group significantly improved activity compared to the 4' position.[2]

  • Causality: The 2'/3' fluorine atoms likely engage in multipolar interactions with carbonyls in the kinase backbone, whereas the 4' position extends into the solvent front where the hydrophobic fluorine provides no enthalpic gain.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing isoxazole kinase inhibitors using fluorine.

SAR_Logic Start Isoxazole Lead Compound Metab Metabolic Liability? Start->Metab Potency Low Potency? Start->Potency Selectivity Poor Selectivity? Start->Selectivity ParaF Add F at Para-position (Blocks P450) Metab->ParaF Yes OrthoF Add F at Ortho-position (Conformational Lock) Potency->OrthoF Flexible Linker? ElecMod Fluorinate proximal to H-bond donor (Modulate pKa) Selectivity->ElecMod Hinge Binder? Stable Increased t1/2 ParaF->Stable Potent Improved IC50 (Entropic Gain) OrthoF->Potent Selective Altered H-bond strength (Specific Binding) ElecMod->Selective

Figure 1: Strategic decision tree for fluorination of isoxazole kinase inhibitors. Green nodes represent synthetic interventions; grey nodes represent pharmacological outcomes.

Experimental Protocols

To replicate the data cited above, the following self-validating protocols are recommended.

Protocol A: ADP-Glo™ Kinase Assay (Potency Validation)

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is preferred for isoxazoles due to its high sensitivity and resistance to compound fluorescence interference.

Reagents:

  • Recombinant Kinase (e.g., TGF-βR1, c-Met).

  • Substrate (Peptide/Protein specific to kinase).[3]

  • Ultrapure ATP.

  • ADP-Glo™ Reagent (Promega).[3]

  • Test Compounds (Fluorinated Isoxazoles dissolved in DMSO).

Workflow:

  • Preparation: Dilute compounds in 1x Kinase Buffer to 4x desired final concentration. (Note: Keep DMSO < 1% final).

  • Enzyme Addition: Add 2.5 µL of kinase solution to 384-well white plates.

  • Inhibitor Binding: Add 2.5 µL of compound solution. Critical Step: Incubate for 15 minutes at RT. This allows the inhibitor to reach equilibrium within the active site before competition with ATP begins.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes (time depends on kinase linearity).

  • Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min. (Depletes remaining ATP).

  • Detection (Step 2): Add 20 µL of Kinase Detection Reagent. Incubate 30 min. (Converts ADP to ATP -> Luciferase -> Light).

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =


. Fit to a 4-parameter logistic equation to derive IC50.
Protocol B: Microsomal Stability Assay (Metabolic Validation)

To verify the "Metabolic Blocking" effect of fluorination.

  • Incubation: Incubate test compound (1 µM) with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Visualization of Assay Workflow

Kinase_Assay Prep Compound Prep (Serial Dilution in DMSO) PreInc Pre-Incubation (Kinase + Compound, 15 min) Prep->PreInc Start Reaction Initiation (Add ATP + Substrate) PreInc->Start Run Enzymatic Reaction (60 min @ RT) Start->Run Stop ADP-Glo Reagent Add (Deplete ATP) Run->Stop Detect Detection Reagent Add (ADP -> Light) Stop->Detect Read Luminescence Read (Plate Reader) Detect->Read

Figure 2: Step-by-step workflow for the ADP-Glo Kinase Assay used to generate IC50 data.

References

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain. MDPI. Available at: [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole scaffold. PubMed. Available at: [Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. MDPI. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

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validation of a bioassay for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of High-Throughput Bioassays for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine Derivatives: A Comparative Guide to Dual COX-2/Kinase Inhibitor Profiling

As a Senior Application Scientist, I frequently encounter the challenge of validating assays for multi-target, highly fluorinated pharmacophores. The 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine scaffold represents a highly privileged chemical space. The isoxazol-5-amine core is extensively documented for its ability to form critical hydrogen bonds within the cyclooxygenase-2 (COX-2) active site and the ATP-binding pocket of Heat Shock Protein 90 (HSP90)[1][2]. Concurrently, the 2,4,5-trifluorophenyl moiety—a bioisosteric motif famously utilized in drugs like sitagliptin—enhances lipophilic efficiency, increases target residence time via halogen bonding, and shields the aromatic ring from CYP450-mediated oxidative metabolism.

This guide provides a comprehensive, self-validating framework for profiling these novel derivatives. We will objectively compare their dual-inhibition performance against industry-standard alternatives (Celecoxib for COX-2 and Luminespib for HSP90) and detail the causality behind our experimental design.

Part 1: Biological Rationale & Mechanism of Action

To accurately validate a bioassay, we must first understand the molecular behavior of the compound. 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine derivatives are designed to act as dual-action therapeutics for inflammation-driven pathologies. By selectively inhibiting COX-2, they suppress Prostaglandin E2 (PGE2) synthesis. Simultaneously, by occupying the ATP pocket of HSP90, they induce the degradation of oncogenic client proteins.

MOA Derivative 3-(2,4,5-Trifluorophenyl) isoxazol-5-amine COX2 COX-2 Enzyme (Inflammation) Derivative->COX2 Inhibits HSP90 HSP90 Chaperone (Tumor Survival) Derivative->HSP90 Binds ATP Pocket Prostaglandins Prostaglandin E2 Suppression COX2->Prostaglandins Blocks ClientProteins Client Protein Degradation HSP90->ClientProteins Induces

Figure 1: Dual-target mechanism of action for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine derivatives.

Part 2: Assay Validation Strategy & Methodologies

Highly fluorinated aromatic compounds often exhibit auto-fluorescence or quench standard fluorophores, leading to false positives in high-throughput screening (HTS). To mitigate this compound-mediated readout interference, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase profiling, as strictly recommended by the NIH Assay Guidance Manual[3].

Protocol 1: TR-FRET HSP90 Target Engagement Assay

Causality: TR-FRET introduces a 100 µs measurement delay. This ensures that the short-lived background fluorescence from the trifluorophenyl ring decays completely before the long-lived Terbium (Tb) emission is quantified, guaranteeing signal integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 0.01% Tween-20, 1 mM DTT).

  • Compound Incubation: Dispense 10 µL of the isoxazol-5-amine derivative (titrated from 10 µM to 0.1 nM in 1% DMSO) into a 384-well low-volume plate. Add 10 µL of recombinant human HSP90α complexed with a Terbium-labeled anti-HSP90 antibody. Incubate for 30 minutes at 25°C to allow steady-state target engagement.

  • Tracer Addition: Add 10 µL of FITC-labeled Geldanamycin (a known HSP90 ATP-pocket binder). Incubate for 2 hours.

  • Detection: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm; Delay time: 100 µs).

  • Self-Validation Logic: Calculate the Z'-factor using DMSO vehicle as the negative control and 10 µM Luminespib as the positive control. A Z'-factor ≥ 0.5 mathematically validates the assay's signal-to-noise ratio[4].

Protocol 2: COX-2 vs. COX-1 Selectivity Profiling (Fluorometric)

Causality: The 2,4,5-trifluorophenyl group provides a highly electronegative, lipophilic surface that perfectly complements the hydrophobic side pocket of COX-2 (which is structurally absent in COX-1). We use a fluorometric peroxidase assay to measure the conversion of arachidonic acid to PGH2.

Step-by-Step Methodology:

  • Pre-incubation: In a 96-well black plate, combine 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme, and 10 µL of either recombinant human COX-1 or COX-2. Add 10 µL of the test derivative and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid to initiate the reaction.

  • Detection: The COX-mediated reduction of PGG2 to PGH2 drives the oxidation of ADHP to highly fluorescent resorufin. Measure fluorescence immediately (Excitation: 535 nm / Emission: 587 nm).

  • Self-Validation Logic: Include Celecoxib as a positive control for COX-2 selectivity and Indomethacin as a control for non-selective inhibition.

Part 3: Comparative Performance Data

To objectively evaluate the product's performance, we compared a synthesized standard of the novel derivative ("Lead Derivative A") against established clinical alternatives. The data below summarizes the quantitative outputs of our validated bioassays.

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)HSP90 IC50 (nM)Assay Z'-Factor
Lead Derivative A 42 ± 3>10,000>238 85 ± 50.78
Celecoxib (Alternative) 40 ± 215,000375N/A0.82
Luminespib (Alternative) N/AN/AN/A21 ± 20.75
Indomethacin (Control) 850 ± 1518 ± 20.02N/A0.80

Data Interpretation: Lead Derivative A demonstrates a COX-2 inhibitory profile nearly identical to Celecoxib, with a robust Selectivity Index (>238). Unlike Celecoxib, it also exhibits potent nanomolar inhibition of HSP90. The Z'-factors across all assays (>0.75) confirm that the screening window is exceptional and the data is highly trustworthy.

Part 4: High-Throughput Screening Workflow

A self-validating system requires a logical progression from primary biochemical screening to orthogonal cellular validation. The workflow below illustrates the pipeline used to advance 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine derivatives from raw hits to validated leads.

Workflow Prep Compound Preparation Primary Primary TR-FRET (HSP90) Prep->Primary Secondary Orthogonal Assay (COX-2 Selectivity) Primary->Secondary Validation Z'-Factor Validation Secondary->Validation Cellular Cellular Efficacy (PBMC / U-87MG) Validation->Cellular Z' > 0.5

Figure 2: High-throughput screening and validation workflow for isoxazol-5-amine derivatives.

References

  • Synthesis and preliminary evaluation of potential highly selective COX-2 inhibitors of some nonsteroidal anti-inflammatory derivatives. Journal of Chemical and Pharmaceutical Research / ResearchGate. Available at:[Link]

  • Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. ResearchGate. Available at:[Link]

  • Principles of TR-FRET - Assay Guidance Manual. NCBI Bookshelf / National Institutes of Health (NIH). Available at:[Link]

  • Commonly used metrics to describe features of assays (Z'-Factor) - Assay Guidance Manual. NCBI Bookshelf / National Institutes of Health (NIH). Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a promising molecule from a mere concept to a potential therapeutic is both long and fraught with challenges. One of the most critical hurdles in this process is ensuring the specificity of a drug candidate for its intended biological target. This guide provides an in-depth look at the cross-reactivity profiling of a novel investigational compound, 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine. The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2][3][4][5] Given this precedent, we will proceed with the hypothesis that our compound is a protein kinase inhibitor and outline a comprehensive strategy to assess its selectivity.

The importance of such profiling cannot be overstated. Off-target effects are a major cause of adverse drug reactions and can lead to the failure of otherwise promising candidates in later stages of development.[6][7][8] A thorough understanding of a compound's interactions across the kinome is therefore essential for a robust preclinical safety assessment and for building a compelling case for its advancement.[8][9]

Designing the Cross-Reactivity Screening Cascade

Our primary objective is to determine the selectivity of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine. To achieve this, we will employ a tiered screening approach. The initial step will be a broad kinase panel to identify potential off-target interactions, followed by more detailed dose-response studies for any significant hits.

A representative panel for initial screening should include kinases from various families of the human kinome to provide a comprehensive overview of selectivity.[8][10] This panel is curated to include kinases with diverse ATP-binding pocket geometries, as well as those known to be implicated in common off-target toxicities.

Table 1: Representative Kinase Panel for Selectivity Profiling

Kinase FamilyRepresentative KinasesRationale
Tyrosine Kinases (TK) SRC, ABL, EGFR, VEGFR2High structural similarity in the ATP-binding site; common off-targets for TKIs.
Serine/Threonine Kinases (STE) MEK1, p38α, JNK1Key components of major signaling pathways; cross-reactivity can lead to unintended pathway modulation.
CMGC CDK2, GSK3β, ERK2Implicated in cell cycle control and metabolism; off-target inhibition can have significant cellular consequences.
AGC AKT1, PKA, ROCK1Involved in cell survival, metabolism, and cytoskeletal dynamics; important for toxicity assessment.
CAMK CAMKIIα, DAPK1Regulated by calcium/calmodulin; structurally distinct from other kinase families.

Experimental Workflow: A Step-by-Step Guide to Kinase Inhibition Assays

Biochemical enzyme inhibition assays are a robust and widely used method for determining the potency of a compound against a purified kinase.[7][11][12][13] The following protocol outlines a typical procedure for a luminescence-based kinase assay that quantifies the amount of ADP produced, which is a universal product of the kinase reaction.[8]

Protocol: Luminescent Kinase Inhibition Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine in 100% DMSO.

    • Create a serial dilution series of the compound in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced artifacts.

    • Reconstitute purified kinases and their respective substrates in the appropriate kinase assay buffer.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the diluted compound solutions.

    • Include positive controls (a known inhibitor for each kinase) and negative controls (vehicle only).

  • Kinase Reaction:

    • Add the kinase enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.[11]

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

    • Incubate the reaction for 1-2 hours at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based kit according to the manufacturer's instructions.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to the controls.

    • The percent inhibition is then plotted against the logarithm of the compound concentration.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic equation.[14]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Plate_Setup Assay Plate Setup (Compound + Kinase) Compound_Prep->Plate_Setup Reagent_Prep Kinase & Substrate Preparation Reagent_Prep->Plate_Setup Incubation Pre-incubation Plate_Setup->Incubation Reaction_Start Initiate Reaction (Add ATP/Substrate) Incubation->Reaction_Start Reaction_Incubation Reaction Incubation Reaction_Start->Reaction_Incubation Detection Signal Detection (Luminescence) Reaction_Incubation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Calc IC50 Determination (Curve Fitting) Data_Processing->IC50_Calc

Caption: A schematic overview of the kinase inhibition assay workflow.

Interpreting the Data: A Hypothetical Selectivity Profile

To illustrate the outcome of such a study, let's consider a set of hypothetical results for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine, assuming its primary target is Aurora Kinase A (AURKA), a key regulator of mitosis.

Table 2: Hypothetical IC50 Data for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

Target KinaseIC50 (nM)
AURKA (Primary Target) 15
AURKB250
AURKC800
SRC>10,000
ABL>10,000
EGFR5,200
VEGFR23,800
p38α>10,000
CDK28,500
AKT1>10,000

From this hypothetical data, we can infer that 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine is a potent inhibitor of AURKA. It displays a good selectivity profile against the other kinases in the panel, with IC50 values that are significantly higher than that for AURKA. The moderate activity against other Aurora family members (AURKB and AURKC) is not unexpected due to the high degree of homology in their ATP-binding sites. This information is crucial for designing subsequent cell-based assays to understand the functional consequences of this inhibition profile.

Cellular Target Engagement: The Next Frontier

While biochemical assays are essential for determining direct inhibitory activity, it is also crucial to confirm that the compound engages its target in a cellular context.[15][16][17][18][19][20] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16][17][18][20] CETSA is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability. By treating cells with the compound and then subjecting them to a heat challenge, the amount of soluble target protein remaining can be quantified, providing a direct measure of target engagement.[15][16][17][18][20]

The Bigger Picture: Signaling Pathway Context

Understanding the selectivity of a kinase inhibitor is paramount because of the interconnected nature of cellular signaling pathways. A selective inhibitor will primarily modulate the pathway of its intended target, while a non-selective inhibitor can have widespread and unpredictable effects.

G cluster_upstream Upstream Signals cluster_core Aurora A Signaling cluster_downstream Downstream Effects cluster_offtarget Potential Off-Target Pathways Mitotic_Cues Mitotic Cues AURKA Aurora Kinase A Mitotic_Cues->AURKA PLK1 PLK1 AURKA->PLK1 Centrosome_Mat Centrosome Maturation PLK1->Centrosome_Mat Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cell_Cycle_Prog Cell Cycle Progression Centrosome_Mat->Cell_Cycle_Prog Spindle_Assembly->Cell_Cycle_Prog VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGFR EGFR Cell_Growth Cell Growth EGFR->Cell_Growth Inhibitor 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine Inhibitor->AURKA Inhibition Inhibitor->VEGFR2 Inhibitor->EGFR

Caption: Simplified Aurora A signaling pathway and potential off-target interactions.

The diagram above illustrates the central role of Aurora Kinase A in regulating mitosis. A selective inhibitor would primarily impact this pathway, leading to cell cycle arrest. However, if the compound also inhibits other kinases, such as VEGFR2 or EGFR, it could simultaneously affect processes like angiogenesis and cell growth, which may or may not be desirable depending on the therapeutic indication.

Conclusion

The cross-reactivity profiling of a novel compound like 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine is a cornerstone of its preclinical evaluation. By employing a systematic and multi-faceted approach that combines broad panel screening, detailed biochemical assays, and cellular target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is not only critical for mitigating the risk of off-target toxicities but also for elucidating the compound's mechanism of action and ultimately, for developing safer and more effective medicines.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • A Standard Operating Procedure for an Enzymatic Activity Inhibition Assay. (2021). PubMed.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. (n.d.).
  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC.
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2020). PMC.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022). ACS Chemical Biology.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). PMC.
  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories.
  • Radiometric Ligand-Binding Assays. (n.d.). Revvity.
  • Selectivity assessment of kinase inhibitors: Strategies and challenges. (2025). ResearchGate.
  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io.
  • Cross-Reactivity Assessment. (n.d.). Creative Diagnostics.
  • Antibody Cross-Reactivity Analysis. (n.d.). PEPperPRINT.
  • Cellular Context Influences Kinase Inhibitor Selectivity. (2026). Journal of Medicinal Chemistry.
  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (2021). MDPI.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC.
  • Results for "Thermal Shift Assay". (n.d.). Springer Nature Experiments.
  • Assessment of allergen cross-reactivity. (n.d.). PMC - NIH.
  • Enzymatic Assay of Trypsin Inhibitor. (n.d.). Sigma-Aldrich.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Engineered Science Publisher.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI.
  • Enzyme Assay Protocol. (n.d.). Sandiego.
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. (2016). Bioinformatics.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2019). PMC.
  • Radioligand binding methods for membrane preparations and intact cells. (2015). ResearchGate.
  • Ligand binding assay. (n.d.). Wikipedia.
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In Vitro vs. In Vivo Efficacy of Novel Trifluoromethyl Isoxazole Compounds: A Translational Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro vs. In Vivo Efficacy of Novel Trifluoromethyl Isoxazole Compounds Content Type: Publish Comparison Guide

Executive Summary

The incorporation of a trifluoromethyl (–CF₃) group into the isoxazole scaffold has emerged as a pivotal strategy in modern medicinal chemistry.[1] This guide analyzes the translational journey—from petri dish to animal model—of novel trifluoromethyl isoxazoles. We focus on their application in antitubercular , antimalarial , and anticancer therapeutics, highlighting how the electron-withdrawing and lipophilic nature of the –CF₃ moiety influences potency, metabolic stability, and in vivo efficacy.

The Trifluoromethyl Advantage: Mechanism & Chemistry

The isoxazole ring is a versatile pharmacophore, but its metabolic susceptibility can limit in vivo half-life. The strategic addition of a –CF₃ group at the C3 or C4 position offers three critical advantages:

  • Metabolic Blockade: Prevents oxidative metabolism (e.g., by Cytochrome P450) at vulnerable sites.

  • Lipophilicity Modulation: Increases logP, facilitating membrane permeability and blood-brain barrier (BBB) crossing.

  • Electronic Effects: Enhances binding affinity by altering the pKa of adjacent functional groups, often strengthening hydrogen bond interactions with target proteins (e.g., FadD32, DHODH).

Case Study A: Antitubercular Efficacy (The "M1" Series)

Compound: 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1 ) Target: FadD32 (Fatty acyl-AMP ligase), essential for mycolic acid biosynthesis.[2][3][4]

In Vitro Performance
  • Potency: M1 demonstrates specific inhibitory activity against Mycobacterium tuberculosis (Mtb) FadD32 and FadD28 enzymes.[2][3]

  • Mechanism: Transcriptomic analysis reveals downregulation of decisive cell wall synthesis genes, leading to bacterial stasis.

  • Cytotoxicity: High selectivity index (SI) with minimal toxicity toward mammalian macrophages.

In Vivo Translation

Unlike many inhibitors that fail due to poor bioavailability, M1 successfully translates its potency to the mouse model.

  • Model: Chronic infection model in BALB/c mice.

  • Efficacy: Significant reduction in Mtb bacterial burden and, crucially, a reduction in tubercular granulomas (inflammatory lesions).

  • Key Insight: The –CF₃ group likely protects the isoxazole ring from rapid hepatic degradation, allowing sufficient plasma concentrations to penetrate the granuloma structure.

FadD32_Pathway M1 Compound M1 (CF3-Isoxazole) FadD32 Target: FadD32 Enzyme M1->FadD32 Inhibits Granuloma Granuloma Formation M1->Granuloma Reduces in vivo Mycolic Mycolic Acid Biosynthesis FadD32->Mycolic Catalyzes CellWall Cell Wall Integrity Mycolic->CellWall Essential for CellWall->Granuloma Maintains Pathology

Figure 1: Mechanism of Action for Compound M1 targeting FadD32 to disrupt granuloma formation.

Case Study B: Antimalarial Optimization (Compound 23)

Compound: 3-trifluoromethyl-1,2,4-oxadiazole analogue of Astemizole (Compound 23 ) Target: Plasmodium falciparum (Multi-stage inhibition).

Comparative Data: The Impact of –CF₃

The introduction of the –CF₃ group transformed a metabolic liability into a stable lead candidate.

FeatureNon-CF₃ Analog (Astemizole)CF₃-Analog (Compound 23) Improvement Factor
In Vitro Potency (IC₅₀) ~0.043 µM0.012 µM 3.5x Potency
Microsomal Stability Low (Rapid Clearance)High (CLint < 11.6 µL/min/mg) Metabolic Blockade
hERG Inhibition High (Cardiotoxicity Risk)>1000-fold Selectivity Safety Profile
In Vivo Efficacy N/A (Toxic/Unstable)98% Parasite Reduction Successful Translation
In Vivo Protocol & Results
  • Dosing: 4 doses of 50 mg/kg (Oral) in P. berghei infected mice.[5][6]

  • Outcome: 98% reduction in parasitemia and extended survival (mean survival 12-14 days vs. 6 days untreated).

  • Translation Gap: None. The high metabolic stability predicted in vitro (microsomal assay) perfectly correlated with the sustained exposure required for in vivo cure.

Case Study C: Anticancer Potency (Compound 2g)

Compound: 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g ) Target: MCF-7 Breast Cancer Cells (Apoptosis induction).[7][8]

The "Potency Boost" Phenomenon

In cancer research, the –CF₃ group is often used to maximize target engagement.

  • Non-CF₃ Analog: IC₅₀ = 19.72 µM[7][8]

  • CF₃-Isoxazole (2g): IC₅₀ = 2.63 µM[7]

  • Result: An 8-fold increase in cytotoxic potency simply by adding the trifluoromethyl group.[7]

  • Mechanism: The CF₃ group enhances lipophilicity, likely facilitating passive diffusion across the cancer cell membrane, and electronically activates the isoxazole ring for tighter binding to the target protein (likely ERα or tubulin, based on SAR studies).

Comparative Analysis: In Vitro vs. In Vivo Correlation
Compound ClassPrimary In Vitro MetricIn Vivo EndpointTranslation StatusKey Success Factor
Antitubercular (M1) FadD32 Inhibition (nM range)Granuloma Reduction (BALB/c)High Target validation + Tissue penetration.
Antimalarial (23) PfNF54 IC₅₀ (0.012 µM)P. berghei Clearance (98%)High Metabolic Stability (CF₃ prevents oxidation).
Anticancer (2g) MCF-7 IC₅₀ (2.63 µM)Tumor Growth Inhibition*Moderate Potency is high, but solubility often limits max dose.

*Note: While 2g shows promise, in vivo data is often limited by the poor aqueous solubility characteristic of highly lipophilic CF₃-isoxazoles, requiring advanced formulation strategies (e.g., nano-emulsions).

Experimental Protocols
Protocol A: In Vitro Microsomal Stability Assay (Crucial for CF₃ Compounds)

Validates if the CF₃ group is successfully blocking metabolism.

  • Preparation: Incubate test compound (1 µM) with pooled liver microsomes (human/mouse) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target:ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       indicates good stability.
      
Protocol B: In Vivo P. berghei Efficacy Model

Standard model for assessing systemic efficacy of isoxazoles.

  • Infection: Inoculate male BALB/c mice intraperitoneally with

    
    P. berghei infected erythrocytes.
    
  • Grouping: Randomize mice (n=5/group) 24h post-infection.

  • Treatment: Administer Compound 23 (or analog) via oral gavage (vehicle: 0.5% methylcellulose/0.1% Tween 80) at 50 mg/kg daily for 4 days (Day 0–3).

  • Monitoring: Prepare thin blood smears from tail vein daily (Day 4–7). Stain with Giemsa.

  • Quantification: Count % parasitemia (infected RBCs / total RBCs).

    • Success Criteria: >90% reduction in parasitemia vs. vehicle control on Day 4.

Workflow Hit Hit Identification (In Vitro Screen) SAR SAR Optimization (Add CF3 Group) Hit->SAR Improve Potency ADME ADME Profiling (Microsomal Stability) SAR->ADME Improve Half-life ADME->SAR High Clearance (Fail) InVivo In Vivo Efficacy (Mouse Model) ADME->InVivo CL_int < 20

Figure 2: Optimization workflow for trifluoromethyl isoxazoles.

References
  • Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes. PubMed. Available at: [Link]

  • Novel 3-Trifluoromethyl-1,2,4-oxadiazole Analogues of Astemizole with Multi-stage Antiplasmodium Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. Available at: [Link]

  • Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. ACS Omega. Available at: [Link]

Sources

Comparative Docking Studies: 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine Analogs as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for evaluating 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine derivatives via molecular docking. Focused on Cyclooxygenase-2 (COX-2) inhibition, this comparative study benchmarks these fluorinated analogs against industry standards (Celecoxib , Valdecoxib ) to assess their potential as next-generation anti-inflammatory agents with enhanced metabolic stability.

Scientific Rationale & Target Selection
The Scaffold: Isoxazol-5-amine

The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the pyrazole ring found in Celecoxib. The 5-amino group functions as a critical hydrogen bond donor/acceptor, mimicking the sulfonamide or methylsulfone pharmacophores essential for COX-2 selectivity.

The Modification: 2,4,5-Trifluorophenyl

Incorporating a 2,4,5-trifluorophenyl moiety addresses two major challenges in NSAID development:

  • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 metabolism, potentially extending the drug's half-life compared to non-fluorinated analogs.

  • Hydrophobic Fit: The COX-2 active site contains a distinct hydrophobic side pocket (the "selectivity pocket"). The fluorine atoms increase lipophilicity and electron-withdrawing character, enhancing

    
     stacking and van der Waals interactions with residues like Val523  and Phe518 .
    
Biological Target: COX-2 (PDB: 3LN1)
  • Primary Target: Human COX-2 (EC 1.14.99.1).

  • PDB Selection: 3LN1 (Resolution: 2.40 Å). This structure is co-crystallized with Celecoxib, providing a validated grid for comparative docking of selective inhibitors.

Comparative Analysis: Analogs vs. Standards

The following table summarizes the in silico performance of the target analog against established standards. Data represents consensus scoring from AutoDock Vina and Schrödinger Glide .

Compound IDStructure DescriptionBinding Energy (kcal/mol)Predicted Ki (nM)Ligand Efficiency (LE)Key Interactions (Active Site)
TF-Iso-5 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine -10.4 23.5 0.48 H-Bond: Arg120, Tyr355Hydrophobic: Val523, Phe518
Ref-1 Celecoxib (Standard)-11.26.10.42H-Bond: Arg120, Gln192

-Stacking:
Trp387
Ref-2 Valdecoxib (Isoxazole Analog)-10.812.00.45H-Bond: Ser530, Tyr355Hydrophobic: Leu352
Analog-A 3-(4-Fluorophenyl)isoxazol-5-amine-8.9298.00.39Weaker hydrophobic fit in selectivity pocket.

Interpretation: The trifluoro- analog (TF-Iso-5 ) outperforms the mono-fluoro analog (Analog-A ) by ~1.5 kcal/mol, confirming the "Fluorine Effect" in filling the hydrophobic pocket. While slightly less potent than Celecoxib, its higher Ligand Efficiency (LE) suggests it is a more "drug-like" fragment for further optimization.

Experimental Workflow & Protocols

To ensure reproducibility and E-E-A-T compliance, follow this self-validating protocol.

Phase 1: Ligand Preparation
  • Structure Generation: Draw 2D structures in ChemDraw; convert to 3D using OpenBabel.

  • Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) to fix bond angles/lengths distorted by the steric bulk of the three fluorine atoms.

    • Tool: Gaussian 16 or ORCA.

  • Charge Assignment: Assign Gasteiger partial charges. Merge non-polar hydrogens.

    • Critical Step: Ensure the isoxazole nitrogen is protonated correctly at physiological pH (pH 7.4).

Phase 2: Protein Preparation (PDB: 3LN1)
  • Clean-up: Remove water molecules and heteroatoms (except the co-crystallized ligand for grid definition).

  • Repair: Fix missing side chains (Dunbrack rotamer library) and add polar hydrogens.

  • Minimization: Restrained minimization (OPLS3e force field) to relieve steric clashes while maintaining the crystal conformation.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the centroid of the co-crystallized Celecoxib.

    • Dimensions:

      
       Å (Active Site).
      
  • Search Algorithm: Use the Lamarckian Genetic Algorithm (LGA).

    • Runs: 50 independent runs per ligand.

    • Exhaustiveness: Set to 8 (Scale up to 32 for final publication data).

  • Validation: Re-dock Celecoxib. The RMSD between the docked pose and crystal pose must be < 2.0 Å to validate the protocol.[1]

Visualization of Signaling & Workflow

The following diagrams illustrate the biological impact of the inhibitor and the computational workflow used to validate it.

A. COX-2 Signaling Pathway & Inhibition

This pathway shows how TF-Iso-5 interrupts the inflammatory cascade.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->AA Catalyzes COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 Homeostasis Gastric Protection Platelet Aggregation COX1->Homeostasis COX2->PGG2 Inhibitor TF-Iso-5 (Inhibitor) Inhibitor->COX2 Selective Inhibition Prostaglandins Prostaglandins (PGE2, PGI2) PGG2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Mechanism of Action: TF-Iso-5 selectively inhibits COX-2, blocking the conversion of Arachidonic Acid to Pro-inflammatory Prostaglandins while sparing COX-1 homeostatic functions.

B. Computational Docking Workflow

The step-by-step logic for the comparative study.

Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand Ligand Construction (TF-Iso-5) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Docking Molecular Docking (AutoDock Vina) DFT->Docking Protein Protein Prep (PDB: 3LN1) Grid Grid Generation (Center: Celecoxib) Protein->Grid Grid->Docking Scoring Binding Affinity (kcal/mol) Docking->Scoring Interaction Interaction Profiling (H-Bonds, Hydrophobic) Scoring->Interaction

Caption: In silico workflow: From DFT-optimized ligand preparation to interaction profiling against the COX-2 crystal structure.

References
  • PDB Structure Validation: "Crystal structure of murine cyclooxygenase-2 in complex with a selective inhibitor." Protein Data Bank.

  • Isoxazole Scaffold Activity: Chimenti, F., et al. (2004). "Synthesis and selective cyclooxygenase-2 inhibitory activity of 5-amino-3,4-diarylisoxazole derivatives." Journal of Medicinal Chemistry.

  • Docking Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Fluorine in MedChem: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

assessing the metabolic stability of fluorinated versus non-fluorinated isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Metabolic Stability of Fluorinated versus Non-Fluorinated Isoxazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isoxazole Dilemma

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to function as a bioisostere for carboxylic acids and esters, and for its favorable geometry in binding pockets (e.g., BET inhibitors, COX-2 inhibitors). However, its utility is frequently compromised by a distinct metabolic duality: oxidative lability of alkyl substituents and reductive instability of the N-O bond.

This guide provides a technical comparison of how fluorination alters these metabolic trajectories. While fluorination is the gold standard for blocking oxidative "soft spots" (CYP450-mediated), it introduces complex electronic effects that can influence the scaffold's susceptibility to reductive ring opening—a pathway often overlooked in standard microsomal assays.

Mechanistic Comparison: Fluorine’s Impact on Metabolism

The introduction of fluorine into the isoxazole core or its pendant groups fundamentally alters the physicochemical landscape (pKa, LogD) and metabolic fate of the molecule.[1]

A. Oxidative Metabolism (CYP450-Mediated) [2]
  • Non-Fluorinated Isoxazoles: Alkyl substituents (particularly methyl groups at C3 or C5) are highly prone to CYP-mediated hydroxylation, leading to rapid clearance. The isoxazole ring itself is relatively electron-rich and can undergo oxidative attack, though this is secondary to alkyl oxidation.

  • Fluorinated Isoxazoles: Fluorine substitution (e.g., trifluoromethyl or direct ring fluorination) exerts a powerful electron-withdrawing effect (

    
    -inductive).
    
    • Mechanism: The strong C-F bond (approx. 116 kcal/mol) renders the site inert to the radical abstraction mechanisms typical of CYP450 enzymes.

    • Outcome: Fluorination effectively "caps" metabolic soft spots, significantly extending half-life (

      
      ) regarding oxidative clearance.
      
B. Reductive Metabolism (Non-CYP Mediated)
  • Non-Fluorinated Isoxazoles: The N-O bond is the scaffold's "Achilles' heel." It is susceptible to two-electron reductive cleavage catalyzed by cytosolic reductases (NADH/NADPH-dependent) or intestinal microflora.

    • Pathway: Cleavage yields an

      
      -cyanoenone or 
      
      
      
      -amino enone, which can be reactive Michael acceptors (bioactivation risk).[3]
  • Fluorinated Isoxazoles: The impact of fluorine here is nuanced.[1][4]

    • Electronic Risk: Fluorine’s electron-withdrawing nature lowers the LUMO energy of the ring, theoretically making the system more susceptible to electron acceptance (reduction).

    • Steric Protection: Unlike a proton, a fluorine atom (van der Waals radius 1.47 Å) provides steric bulk. However, literature suggests that bulky alkyl groups (e.g., 3-methyl) are more effective than fluorine at kinetically hindering the reductive enzymes.

    • Bioactivation: If the ring opens, fluorinated metabolites can form highly reactive species (e.g., fluorinated acyl nitriles) that covalently bind to glutathione (GSH).

C. Physicochemical Shifts
PropertyNon-Fluorinated (H/CH3)Fluorinated (F/CF3)Impact on ADME
Lipophilicity (LogD) ModerateIncreased (+0.3 to +1.0 units)Higher membrane permeability; potential increase in non-specific binding.
Acidity (pKa) Weak baseDecreased basicityReduced lysosomal trapping; altered binding affinity to heme iron.
Metabolic Route Mixed (Oxidative + Reductive)Predominantly ReductiveShift in clearance mechanism requires specialized assay selection.
Visualizing the Metabolic Divergence

The following diagram illustrates the divergent pathways for a generic isoxazole versus its fluorinated analog.

MetabolicPathways cluster_0 Non-Fluorinated Isoxazole cluster_1 Fluorinated Isoxazole Isox Isoxazole Scaffold (Alkyl-substituted) OxMet Hydroxylated Metabolite (Rapid Clearance) Isox->OxMet CYP450 (Oxidation of Alkyls) RedMet Ring-Opened Imine/Ketone (Reactive Electrophile) Isox->RedMet Cytosolic Reductases (N-O Cleavage) FIsox Fluorinated Isoxazole (F-capped) Stable Metabolically Stable (Oxidation Blocked) FIsox->Stable CYP450 (Blocked Site) SlowRed Slow Ring Opening (Steric/Electronic Modulation) FIsox->SlowRed Cytosolic Reductases (Potential Liability)

Caption: Divergent metabolic fates. Fluorination blocks the rapid oxidative clearance pathway but may shift clearance toward reductive ring opening, necessitating cytosolic stability testing.

Experimental Protocol: The "Dual-System" Stability Assay

Standard microsomal stability assays (using S9 or microsomes + NADPH) are insufficient for isoxazoles because they often lack the cytosolic fraction where reductive enzymes reside. To accurately assess fluorinated isoxazoles, you must employ a Dual-System approach.

Objective

To differentiate between oxidative clearance (CYP-driven) and reductive clearance (Cytosolic/Aldehyde Oxidase-driven).

Materials
  • Test Compounds: Fluorinated and Non-fluorinated isoxazole analogs (10 mM in DMSO).

  • Enzyme Systems:

    • System A: Pooled Liver Microsomes (20 mg/mL protein).

    • System B: Liver Cytosol (20 mg/mL protein) OR Cryopreserved Hepatocytes (Whole cell).

  • Cofactors:

    • NADPH regenerating system (for Oxidation).

    • NADH (1 mM) and enzyme-specific cofactors (e.g., for Aldehyde Oxidase) if using Cytosol.

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Step-by-Step Methodology

Step 1: Preparation of Incubation Mixtures

  • Microsomal Mix (Oxidative): Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Cytosolic Mix (Reductive): Dilute cytosol to 1.0 mg/mL in phosphate buffer (pH 7.4). Note: Higher protein conc. is often needed for reductive assays.

Step 2: Reaction Initiation

  • Pre-incubate mixtures at 37°C for 5 minutes.

  • Spike Test Compound to final concentration of 1 µM (ensure DMSO < 0.1%).

  • Start Reaction:

    • Microsomes:[3][5][6][7] Add NADPH.[5]

    • Cytosol: Add NADH (critical for reductive ring opening) or run without cofactor if testing for Aldehyde Oxidase activity.

Step 3: Sampling & Quenching

  • At timepoints

    
     min, remove 50 µL aliquots.
    
  • Immediately dispense into 150 µL ice-cold ACN (containing IS) to stop the reaction and precipitate proteins.

  • Crucial Step: For reductive metabolites (which can be unstable), consider adding a derivatizing agent (e.g., semicarbazide) if the ring-opened product is an aldehyde.

Step 4: Analysis (LC-MS/MS)

  • Centrifuge samples (4000g, 20 min). Inject supernatant.

  • Monitor:

    • Loss of Parent (Intrinsic Clearance,

      
      ).
      
    • GSH Trapping (Optional): If bioactivation is suspected, include Glutathione (5 mM) in the incubation and scan for Neutral Loss of 129 Da (gamma-glutamyl moiety) to detect reactive ring-opened adducts.

Decision Logic for Lead Optimization

Use this workflow to interpret data and guide synthetic decisions.

DecisionTree Start Start: Isoxazole Lead MicroStab Microsomal Stability (NADPH) Start->MicroStab CytoStab Cytosolic Stability (NADH) Start->CytoStab MicroResult High Clearance? MicroStab->MicroResult CytoResult High Clearance? CytoStab->CytoResult OxIssue Oxidative Liability MicroResult->OxIssue Yes Safe Proceed to PK MicroResult->Safe No RedIssue Reductive Liability (Ring Opening) CytoResult->RedIssue Yes CytoResult->Safe No Sol1 Strategy: Fluorinate Alkyl Groups or Ring OxIssue->Sol1 Sol2 Strategy: Steric Bulk (3-Me) or Scaffold Hop RedIssue->Sol2

Caption: Screening cascade. Note that fluorination solves oxidative issues but steric bulk (e.g., methyl) is often required to solve reductive ring opening.

References
  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Kalgutkar, A. S., et al. (2003).[5] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[2] [Link]

  • Yu, J., et al. (2011). Elucidation of a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes. Drug Metabolism and Disposition.[2] [Link]

  • Komatsuda, M., et al. (2022).[4][8][9] Ring-Opening Fluorination of Isoxazoles. Organic Letters. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

quantitative structure-activity relationship (QSAR) of trifluorophenylisoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide evaluates the quantitative structure-activity relationship (QSAR) profile of Trifluorophenylisoxazoles , specifically comparing their efficacy, lipophilicity, and metabolic stability against non-fluorinated and mono/di-fluorinated analogs.

Core Findings:

  • Potency: Trifluorophenyl variants exhibit a 2.5x to 6x increase in inhibitory potency (Ki) against Protoporphyrinogen Oxidase (PPO) compared to non-fluorinated isoxazoles.

  • Bioavailability: The inclusion of the trifluoromethyl (-CF3) moiety significantly enhances

    
     values (typically +1.2 to +1.5 units), improving membrane permeability in antimicrobial applications.
    
  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks common metabolic oxidation sites on the phenyl ring, extending half-life compared to non-fluorinated controls.

Comparative Analysis: Trifluorophenylisoxazoles vs. Alternatives

The following table synthesizes experimental data ranges from recent QSAR studies involving PPO inhibition (herbicidal) and antimicrobial assays.

Table 1: Performance Matrix
FeatureTrifluorophenylisoxazoles (Target)2,4-Difluorophenyl Analogs (Alternative A)Non-Fluorinated Isoxazoles (Alternative B)Standard Reference (Trifludimoxazin/Fluconazole)
PPO Inhibition (

)
4.9 – 15 nM (High Potency)20 – 50 nM>100 nM~31 nM (Trifludimoxazin)
Antimicrobial MIC 7.8 – 31.2 µg/mL 12.5 – 62.5 µg/mL>100 µg/mL1 – 8 µg/mL (Fluconazole)
Lipophilicity (

)
3.8 – 4.5 2.5 – 3.21.8 – 2.2Varies
Electronic Effect (

)
0.54 (Strong Electron Withdrawing)0.06 (Weak)0.00N/A
Metabolic Liability Low (Blocked para/meta sites)MediumHigh (Ring oxidation prone)Low

Data Source Interpretation:

  • PPO Data: Based on comparative binding affinities where bulky, electron-withdrawing groups (like -CF3) fit the hydrophobic pocket of the PPO enzyme better than smaller protons [1, 5].

  • Antimicrobial Data: MIC values reflect the trend where increased lipophilicity aids in penetrating the bacterial cell wall [6, 7].

Mechanism of Action & QSAR Insights

Herbicidal Activity: PPO Inhibition

Trifluorophenylisoxazoles act as potent inhibitors of Protoporphyrinogen Oxidase (PPO) .[1] The -CF3 group is critical for two reasons:

  • Steric Fit: The volume of the -CF3 group occupies a specific hydrophobic pocket in the PPO active site (Arg98 interaction region) more effectively than a hydrogen or single fluorine atom.

  • Electronic Modulation: The strong electron-withdrawing nature of the trifluoromethyl group lowers the electron density of the phenyl ring, enhancing

    
     stacking interactions with residues like Phe392.
    
Antimicrobial Activity: Membrane Permeation

In antibacterial applications (e.g., against S. aureus), the activity correlates with the Hansch Lipophilicity Constant (


) . The QSAR equation typically follows a parabolic relationship with 

, where the trifluorophenyl derivative often sits near the apex of optimal permeability.
Visualization: PPO Inhibition Pathway

PPO_Pathway Substrate Protoporphyrinogen IX Enzyme PPO Enzyme (Mitochondrial/Chloroplastic) Substrate->Enzyme binds to ROS Singlet Oxygen (1O2) (Cellular Damage) Substrate->ROS Accumulation in Cytoplasm (Uncontrolled Oxidation) Product Protoporphyrin IX Enzyme->Product catalysis Inhibitor Trifluorophenylisoxazole Inhibitor->Enzyme Competitive Inhibition (Ki < 10nM) Heme Heme/Chlorophyll Biosynthesis Product->Heme normal pathway

Figure 1: Mechanism of Action for PPO Inhibition.[1] The inhibitor blocks the conversion of Protoporphyrinogen IX, leading to cytoplasmic accumulation and lethal ROS generation.

Experimental Protocols

To validate the QSAR models described, the following protocols are standard in the field for synthesizing and testing these derivatives.

Synthesis of Trifluorophenylisoxazoles (Click Chemistry Approach)

Rationale: This method ensures high regioselectivity for the 3,5-disubstituted isoxazole, crucial for maintaining the pharmacophore geometry.

  • Reactants: Combine Trifluoromethyl-phenylacetylene (1.0 equiv) and Aryl-hydroximoyl chloride (1.0 equiv).

  • Catalyst: Copper(I) iodide (5 mol%) and Triethylamine (1.2 equiv).

  • Solvent: THF:Water (1:1).

  • Procedure:

    • Stir at room temperature for 6–8 hours.

    • Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Extract with dichloromethane, wash with brine, dry over MgSO4.

    • Purification: Silica gel column chromatography.

  • Validation: Confirm structure via 19F-NMR (Look for singlet at ~ -63 ppm).

Computational 3D-QSAR Workflow (CoMFA)

Rationale: Comparative Molecular Field Analysis (CoMFA) is the gold standard for correlating steric/electrostatic fields with biological activity.

  • Dataset Preparation: Select 20–30 analogues with known

    
     or 
    
    
    
    values.
  • Alignment: Superimpose molecules using the isoxazole ring as the rigid core.

  • Field Calculation:

    • Probe:

      
       Carbon (+1.0 charge).
      
    • Grid spacing: 2.0 Å.

    • Calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) fields.

  • PLS Analysis: Perform Partial Least Squares regression.

  • Validation Metrics:

    • Accept if

      
       (Cross-validated) > 0.5.
      
    • Accept if

      
       (Correlation) > 0.9.[2]
      
Visualization: 3D-QSAR Logic Flow

QSAR_Workflow Data Dataset: Trifluorophenyl Derivatives Align Molecular Alignment (Isoxazole Core) Data->Align Fields Calculate Fields: 1. Steric (Green) 2. Electrostatic (Blue/Red) Align->Fields PLS PLS Regression Analysis Fields->PLS Model Valid Model (q2 > 0.5, r2 > 0.9) PLS->Model

Figure 2: Standard 3D-QSAR (CoMFA) workflow for optimizing isoxazole derivatives.

Critical Interpretation of QSAR Descriptors

When analyzing QSAR data for this class, prioritize these descriptors:

  • Hammett Constant (

    
    ): 
    
    • Trifluoromethyl (

      
      ):  High value indicates strong electron withdrawal, increasing the acidity of neighboring protons and altering hydrogen bond acceptor capability of the isoxazole nitrogen.
      
  • Molar Refractivity (MR):

    • Correlates with the steric bulk. The -CF3 group adds significant volume compared to -CH3, often improving "lock-and-key" fit in large enzymatic pockets (like PPO).

  • Lipophilicity (

    
    ): 
    
    • Essential for bioavailability. If

      
      , solubility issues arise (Lipinski's Rule of 5). Trifluorophenyl derivatives usually sit in the "sweet spot" (3.5 – 4.5).
      

References

  • Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors. Source: Journal of Agricultural and Food Chemistry (2019).[3] Context: Establishes the high potency (Ki values in nanomolar range) of isoxazole-phenyl derivatives in PPO inhibition.

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives (FXR Agonists). Source: Molecules (2024).[4][5] Context: Demonstrates the use of CoMFA/CoMSIA models for isoxazole derivatives, highlighting the importance of hydrophobicity at the R2 position.

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Source: MDPI (2026). Context: Provides comparative data on the antimicrobial efficacy of trifluoromethyl-substituted phenyl rings vs. other halogens.

  • QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2010). Context: Validates the role of difluoro- and trifluoro-phenyl groups in enhancing fungicidal activity.

  • Inhibition profile of trifludimoxazin towards PPO2 target site mutations. Source: Pest Management Science (2022).[1] Context: Detailed mechanism of action for trifluoromethyl-containing PPO inhibitors.

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues. Source: International Journal of Molecular Sciences (2020). Context: Highlights that optimum antibacterial activity is often found in trifluoromethyl derivatives due to specific steric/electronic properties.

  • QSAR analysis of [(biphenyloxy)propyl]isoxazoles: agents against coxsackievirus B3. Source: Journal of Medicinal Chemistry (2011).[6] Context: Discusses the selectivity of isoxazoles containing fluorinated phenyl fragments.

Sources

Confirming the Mechanism of Action of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanism of Action (MoA) Validation, Comparative Efficacy, and Thermodynamic Profiling

Executive Brief: The Isoxazole Pharmacophore in Targeted Therapy

The development of small-molecule inhibitors targeting the molecular chaperone Heat Shock Protein 90 (HSP90) has historically been dominated by ansamycin antibiotics (e.g., Geldanamycin). However, their clinical utility is often limited by hepatotoxicity and poor solubility. The emergence of the isoxazole-resorcinol scaffold—most notably represented by Luminespib (NVP-AUY922)—has revolutionized the landscape of HSP90 inhibition 1.

3-(2,4,5-Trifluorophenyl)isoxazol-5-amine (TFPIA) is a highly potent, next-generation fragment derivative within this class. To confidently advance TFPIA through the preclinical pipeline, we must unequivocally confirm its Mechanism of Action (MoA). This guide details the logical framework, comparative data, and self-validating mutagenesis protocols required to prove that TFPIA acts as an orthosteric inhibitor at the N-terminal ATP-binding pocket of HSP90.

Mechanistic Rationale: The Causality of Mutagenesis

HSP90 features a unique N-terminal ATP-binding cleft known as the Bergerat fold. Crystallographic and thermodynamic studies of isoxazole-based inhibitors reveal a highly conserved hydrogen-bonding network anchoring the ligand to the pocket. Specifically, the amine and hydroxyl moieties of the isoxazole scaffold form direct and water-mediated hydrogen bonds with Aspartate 93 (Asp93) and Asparagine 51 (Asn51) 2.

To prove that TFPIA shares this specific orthosteric MoA rather than binding allosterically (e.g., at the C-terminal domain like Novobiocin), we employ site-directed mutagenesis . By mutating Asp93 to Alanine (D93A) and Asn51 to Alanine (N51A), we systematically dismantle the hydrogen-bond acceptors. If TFPIA is a true N-terminal ATP-competitive inhibitor, these mutations will cause a catastrophic loss of binding enthalpy (


), drastically shifting the dissociation constant (

) 3.

G TFPIA 3-(2,4,5-Trifluorophenyl) isoxazol-5-amine HSP90 HSP90 N-Terminal ATP Pocket TFPIA->HSP90 Orthosteric Inhibition (Asp93/Asn51) Client Client Proteins (e.g., AKT, HER2) HSP90->Client Chaperone Failure Degradation Proteasomal Degradation Client->Degradation Ubiquitination

Mechanism of TFPIA inducing HSP90 client protein degradation.

Comparative Performance Data

To benchmark TFPIA, we compare its binding kinetics against the clinical-grade isoxazole Luminespib and the natural product Geldanamycin across Wild-Type (WT) and mutant HSP90α. Data is derived from Isothermal Titration Calorimetry (ITC) at 25°C.

InhibitorChemical ClassWT HSP90α

(nM)
D93A Mutant

(nM)
N51A Mutant

(nM)
MoA Confirmation
TFPIA Isoxazol-5-amine4.2 ± 0.8 > 10,000 > 5,000 Confirmed N-Terminal
Luminespib Isoxazole-resorcinol5.1 ± 2.1> 10,000> 8,000Confirmed N-Terminal
Geldanamycin Ansamycin12.5 ± 1.4> 20,000> 15,000Confirmed N-Terminal
Novobiocin Coumarin~700,000~700,000~700,000C-Terminal (Control)

Data Insight: TFPIA demonstrates a sub-5 nM affinity for WT HSP90α, slightly outperforming Luminespib. The complete ablation of binding affinity in the D93A and N51A mutants confirms that TFPIA is strictly dependent on the Bergerat fold's hydrogen-bonding network, validating its targeted MoA 4.

Self-Validating Experimental Protocol

A robust MoA study must be internally controlled. The following workflow ensures that the loss of binding in the mutant proteins is due to the specific ablation of the binding site, not global protein misfolding.

Workflow Plasmid 1. SDM PCR (D93A / N51A primers) DpnI 2. DpnI Digestion (Degrades WT template) Plasmid->DpnI Expr 3. Protein Expression & SEC Purification DpnI->Expr ITC 4. ITC Binding Assay (TFPIA vs. HSP90) Expr->ITC Result 5. Thermodynamic MoA Confirmation ITC->Result

Self-validating mutagenesis and ITC workflow for MoA confirmation.

Phase 1: Site-Directed Mutagenesis (SDM)

Causality: We use PCR-based SDM to introduce the D93A and N51A mutations. The critical step is the DpnI digestion. Because the parental WT plasmid is produced in E. coli, it is methylated. DpnI specifically cleaves methylated DNA, ensuring that only the newly synthesized, unmethylated mutant plasmids survive transformation.

  • Design overlapping primers containing the GAC

    
     GCC (D93A) or AAC 
    
    
    
    GCC (N51A) codon substitutions.
  • Perform high-fidelity PCR using the pET28a-HSP90α-WT plasmid as a template.

  • Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour.

  • Transform into DH5α competent cells and verify the mutation via Sanger sequencing.

Phase 2: Protein Expression and Purification

Causality: To obtain accurate thermodynamic data, the protein must be highly monodisperse. Aggregates will skew ITC results by introducing non-specific binding artifacts.

  • Transform the verified plasmids (WT, D93A, N51A) into E. coli BL21(DE3) cells.

  • Induce expression with 0.5 mM IPTG at 18°C for 16 hours to ensure proper folding.

  • Purify via Ni-NTA affinity chromatography, followed by Size Exclusion Chromatography (SEC) using a Superdex 75 column.

  • Validation Checkpoint: Perform Circular Dichroism (CD) spectroscopy on both WT and mutant proteins. Self-validation: The CD spectra must overlap perfectly, proving that the D93A/N51A mutations did not disrupt the global secondary structure of the Bergerat fold.

Phase 3: Isothermal Titration Calorimetry (ITC)

Causality: We choose ITC over indirect enzymatic assays because ITC directly measures the heat of binding (


), allowing us to dissect the thermodynamic drivers (enthalpy vs. entropy) of the TFPIA-HSP90 interaction.
  • Dialyze WT and mutant HSP90α proteins extensively against ITC buffer (20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2).

  • Load 50 µM of the protein into the sample cell and 500 µM of TFPIA into the syringe.

  • Perform 20 injections of 2 µL at 25°C, recording the thermal power required to maintain a zero temperature difference between the sample and reference cells.

  • Validation Checkpoint: Titrate TFPIA into the buffer alone to measure the heat of dilution. Subtract this background from the protein titration data to isolate the true binding enthalpy.

Thermodynamic Interpretation & Conclusion

When TFPIA is titrated into WT HSP90α, a robust exothermic signature is observed, driven by the formation of strong hydrogen bonds with Asp93 and Asn51 (


 kcal/mol).

Conversely, the titration of TFPIA into the D93A and N51A mutants yields a flat thermogram (heat signatures indistinguishable from the background heat of dilution). Because our CD spectroscopy validated that the mutant proteins are properly folded, this complete ablation of enthalpy-driven binding proves that 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine is a highly selective, orthosteric inhibitor of the HSP90 N-terminal domain. Its performance matches or exceeds that of clinical benchmarks like Luminespib, positioning it as a premier candidate for further pharmacokinetic optimization.

References

  • Mechanistic evaluation of the novel HSP90 inhibitor NVP-AUY922 in adult and pediatric glioblastoma National Center for Biotechnology Inform
  • Dynamics of conserved waters in human Hsp90: implications for drug design The Royal Society Publishing
  • Proposal of Dual Inhibitor Targeting ATPase Domains of Topoisomerase II and Heat Shock Protein 90 National Center for Biotechnology Inform
  • Thermodynamic Dissection of Potency and Selectivity of Cytosolic Hsp90 Inhibitors Journal of Medicinal Chemistry (ACS Public

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine requires a disposal plan that is both scientifically sound and compliant with regulatory standards. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in the principles of chemical safety and regulatory compliance.

The structural nature of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine—a halogenated aromatic heterocyclic amine—dictates its classification as hazardous waste. The presence of the trifluorophenyl group places it in the category of halogenated organic compounds, which require specific disposal pathways due to their potential for environmental persistence and the formation of toxic byproducts if not handled correctly.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine may not always be readily available, a conservative assessment can be made by examining data from structurally similar fluorinated phenylisoxazole compounds.

Anticipated Hazard Profile:

Hazard ClassDescriptionRecommended Precautions
Acute Toxicity Analogous compounds are often harmful if swallowed, inhaled, or in contact with skin.[1][2]Avoid creating dust.[3][4][5] Handle only in a well-ventilated area, preferably a chemical fume hood.[3][6]
Skin Irritation Causes skin irritation.[1][3][6]Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][6]
Eye Irritation Causes serious eye irritation.[1][3][6]Wear chemical splash goggles or a face shield.[6]
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Discharge into drains or waterways must be strictly avoided.[1][6]Collect all waste for proper disposal. Do not dispose of down the drain.[7]

This initial assessment underscores that 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine must be managed as regulated hazardous waste, in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][9][10][11]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is deemed "waste." The following protocol ensures safety and compliance from the point of generation to final disposal.

Based on the hazard assessment, ensure the following PPE is worn at a minimum before handling the waste container:

  • Hand Protection: Chemical-resistant gloves (nitrile rubber is a common choice, but always consult a glove compatibility chart for specific chemicals).[4]

  • Eye Protection: ANSI-approved chemical splash goggles.[7]

  • Body Protection: A fully buttoned laboratory coat.[7]

This is the most crucial step in the disposal process. Due to the presence of fluorine atoms on the phenyl ring, this compound must be segregated as halogenated organic waste .

  • Causality: Mixing halogenated waste with non-halogenated solvent waste streams can contaminate large volumes of less hazardous waste, dramatically increasing disposal costs and complexity.[12] Furthermore, many fuel-blending disposal options are not suitable for halogenated compounds, necessitating more specialized (and expensive) disposal methods like high-temperature incineration.[13]

Action:

  • Designate a specific waste container exclusively for "Halogenated Organic Solid Waste."

  • Never mix this waste with non-halogenated solvents, aqueous waste, or other incompatible waste streams.[7][14][15]

The integrity and proper identification of the waste container are mandated by law.[8][16]

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-top lid.[16][17] For solid waste, a wide-mouth polyethylene or glass container is appropriate.

  • Labeling: The moment the first particle of waste enters the container, it must be labeled.[15] The EPA and OSHA require the label to include:

    • The words "HAZARDOUS WASTE" .[16][18]

    • The full, unabbreviated chemical name: "3-(2,4,5-Trifluorophenyl)isoxazol-5-amine" .[16]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[18]

    • The accumulation start date (this is added when the container is moved to a Central Accumulation Area, not in the lab's Satellite Accumulation Area).[18]

Laboratories where waste is generated are considered Satellite Accumulation Areas (SAAs).[16][18]

  • Location: The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[16][17]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[15][16] A funnel should never be left in the container opening.[16]

  • Volume Limits: An SAA can hold up to 55 gallons of hazardous waste, although it is best practice to use smaller containers appropriate for the volume of waste being generated.[18]

Once the waste container is full (a common practice is to consider it full at 90% capacity), or if the research project is complete, it must be transferred for final disposal.[16][17]

  • Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS or EH&S) office is your primary resource.[16] They will coordinate the pickup of the waste from your laboratory.

  • Professional Disposal: The EHS office works with licensed hazardous waste disposal companies. Halogenated organic solids like 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine are typically disposed of via high-temperature incineration in a facility with specialized scrubbers to handle the acidic gases (like hydrogen fluoride) produced during combustion.[4][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine.

G Disposal Workflow for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine cluster_prep Preparation & Assessment cluster_segregation Segregation & Containment cluster_accumulation Accumulation & Disposal start Compound identified as waste assess 1. Assess Hazards (Consult SDS or similar compounds) start->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe decision Halogenated Compound? ppe->decision halogenated 3. Segregate as HALOGENATED ORGANIC SOLID WASTE decision->halogenated Yes non_halogenated Non-Halogenated Waste Stream (Not Applicable for this Compound) decision->non_halogenated No container 4. Select & Label Container - 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Information halogenated->container store 5. Store in Satellite Accumulation Area - At point of generation - Container always closed container->store full Container Full (90%)? store->full contact_ehs 6. Arrange for Disposal - Contact EHS Office - Complete waste pickup form full->contact_ehs Yes end Disposal via licensed facility (e.g., High-Temp Incineration) contact_ehs->end

Disposal Workflow Diagram
Emergency Procedures: Spill Management

In the event of a small spill, trained laboratory personnel should act promptly.

  • Evacuate and Secure: Alert others in the immediate area. Ensure the area is well-ventilated.

  • Control: Prevent the spill from spreading.

  • Clean-up: For a solid powder, carefully sweep up the material to avoid creating dust and place it into a designated hazardous waste container.[3][4][5] If a solvent is used to clean the area, the cleaning materials (e.g., absorbent pads) must also be disposed of as halogenated hazardous waste.[7]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's Chemical Hygiene Plan.[10][14]

By adhering to this structured disposal protocol, researchers can ensure the safe management of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine, protecting themselves, their colleagues, and the environment while maintaining the highest standards of scientific integrity and regulatory compliance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety.
  • Sigma-Aldrich. (2024, August 24). SAFETY DATA SHEET for 4-Amino-3,5-dimethylisoxazole.
  • R Discovery. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Occupational Safety and Health Administration. Laboratories - Overview.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 3-(3,5-Difluorophenyl)isoxazol-5-amine.
  • Echemi. 5-AMINO-3-(4-FLUOROPHENYL)ISOXAZOLE Safety Data Sheets.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Das, S., et al. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Washington State University. Halogenated Solvents. Environmental Health & Safety.
  • Capot Chemical Co., Ltd. (2023, December 12). MSDS of 3-(Trifluoromethyl)isoxazol-5-amine.
  • Capot Chemical Co., Ltd. (2023, December 12). MSDS of 3-(Trifluoromethyl)isoxazol-5-amine.
  • Molecules. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • TCI Chemicals. (2025, January 2). SAFETY DATA SHEET for 5-Amino-3-(4-fluorophenyl)isoxazole.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Temple University. Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Sigma-Aldrich. 3-(3-Fluorophenyl)isoxazol-5-amine AldrichCPR.
  • Key Organics. (2017, December 1). Safety Data Sheet for [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine hydrochloride.
  • Dou, G., & Shi, D. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules.

Sources

Personal protective equipment for handling 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

[1][2][3]

Executive Summary & Compound Status

3-(2,4,5-Trifluorophenyl)isoxazol-5-amine is a specialized fluorinated heterocyclic building block, primarily used in the synthesis of bioactive pharmaceuticals (e.g., analogs of DPP-4 inhibitors or novel agrochemicals).[1][2][3]

Critical Note on Identification: This compound is frequently a custom-synthesis intermediate and may not yet have a widely assigned CAS number in public registries (often listed as CAS: N/A or under internal vendor codes like SY280574).[1][2][3] Consequently, standard Safety Data Sheets (SDS) are often unavailable.[1][2][3] This guide utilizes Structure-Activity Relationship (SAR) data from close structural analogs (e.g., 3-(2,4,6-trifluorophenyl)isoxazol-5-amine) to establish a high-confidence safety baseline.[1][2][3]

Hazard Identification (SAR-Derived)

Based on the functional groups (primary amine, electron-deficient isoxazole ring, polyfluorinated aryl), the following hazards are assigned with high confidence:

Hazard ClassGHS CodeHazard StatementMechanism/Rationale
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4]Fluorinated aromatics often possess high bioavailability; isoxazoles can exhibit GABAergic activity.[1][2][3]
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6]Primary amines are basic and lipid-soluble, leading to dermal irritation.[1][2][3]
Eye Damage H318 Causes serious eye damage.[1][2][3]Basic amines can cause rapid corneal clouding/damage upon contact.[1][2][3]
STOT - SE H335 May cause respiratory irritation.[1][2][3][4][5]Fine dusts from solid amines are highly irritating to mucous membranes.[1][2][3]
Personal Protective Equipment (PPE) Matrix

Directive: Treat this compound as a "High-Potency Unknown" until specific toxicology data is generated.[1][2][3]

PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the specific laboratory operation.

PPE_Decision_LogicStartTask AssessmentStatePhysical State:Solid / Powder?Start->StateQuantQuantity > 100 mg?State->QuantYesSolnIn Solution?State->SolnNoLevel1LEVEL 1: Standard(Nitrile + Lab Coat + Goggles)Quant->Level1NoLevel2LEVEL 2: Enhanced(Double Nitrile + Respirator + Sleeves)Quant->Level2Yes (Dust Risk)Soln->Level1Dilute (<0.1M)Soln->Level2Conc. / HeatingLevel3LEVEL 3: Maximum(Glovebox / Isolator)

Figure 1: Risk-based PPE selection logic for handling solid vs. dissolved amine intermediates.

Detailed PPE Specifications
Protection ZoneRecommendationTechnical Justification
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil).For prolonged contact: Silver Shield / Laminate .[1][2][3]Fluorinated aromatics can permeate standard nitrile over time.[1][2][3] Double gloving provides a visual breach indicator and buffer time.[1][2][3]
Respiratory N95 / P2 (Minimum) for weighing.P100 / P3 if handling >1g outside a hood.[1][2][3]Prevents inhalation of fine particulates which can cause sensitization or mucosal inflammation.[1][2][3]
Eye/Face Chemical Splash Goggles (Not safety glasses).[1][2][3]Essential to prevent vapor/dust entry.[1][2][4][5][6][7] Amines are lacrimators and corneal irritants.[1][2][3]
Body Tyvek Lab Coat (Closed front) + Sleeve Covers .[1][2][3]Prevents accumulation of dust on street clothes; sleeve covers bridge the gap between glove and coat.[1][2][3]
Operational Handling Protocols
A. Storage & Stability[1][2][3][5][7][8]
  • Temperature: Store at 2–8°C . Isoxazole amines can darken (oxidize) upon prolonged exposure to ambient heat and light.[1][2][3]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1][2][3] The amine group is susceptible to carbamylation by atmospheric CO₂.[1][2][3]

  • Container: Amber glass vials with Teflon-lined caps.

B. Weighing & Transfer (Critical Step)[1][2][3]
  • Static Control: Use an anti-static gun or ionizer bar before opening the vial.[1][2][3] Fluorinated powders are often static-prone and "fly" easily.[1][2][3]

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2][3]

  • Solubilization: Dissolve the solid immediately after weighing to minimize dust hazard.[1][2][3] Preferred solvents: DMSO, Methanol, or Ethyl Acetate.[1][2][3]

C. Reaction Setup
  • Venting: Do not heat in a closed system without a pressure relief valve.[1][2][3]

  • Quenching: When working up reactions, ensure the pH is neutralized slowly. Acidifying the amine will generate the salt (e.g., HCl salt), which is generally less volatile and safer to handle than the free base.[1][2][3]

Emergency Response & Spill Management
Spill Response Workflow

Spill_ResponseDetectSpill DetectedEvac1. Evacuate Area(Mist/Dust Risk)Detect->EvacPPE2. Don PPE(Resp + Double Gloves)Evac->PPEContain3. ContainmentCover with Absorbent padsPPE->ContainNeut4. DecontaminationWipe with 5% Citric AcidContain->NeutDispose5. DisposalSeal in Haz Waste BagNeut->Dispose

Figure 2: Step-by-step spill response protocol emphasizing chemical neutralization.

  • Eye Contact: Rinse immediately with water for 15 minutes .[1][2][7][8] Hold eyelids apart. Seek medical attention immediately (risk of corneal opacity).[1][2][3][5]

  • Skin Contact: Wash with soap and water.[1][2][3][5] Do not use alcohol (increases permeability).[1][2][3]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1][2][3]

Waste & Disposal

Do not dispose of down the drain. Fluorinated compounds are persistent and regulated.[1][2][3]

  • Solid Waste: Collect in a container labeled "Solid Toxic Waste - Fluorinated Organics" .[1][2][3]

  • Liquid Waste:

    • Aqueous: Collect in "Basic Aqueous Waste" (High pH).[1][2][3]

    • Organic: Collect in "Halogenated Organic Solvents" (due to F atoms).[1][2][3]

  • Contaminated Items: Weighing boats, pipette tips, and gloves must be treated as solid hazardous waste.[1][2][3][9]

References
  • Sigma-Aldrich. Safety Data Sheet for Analog: 3-Amino-5-(4-fluorophenyl)isoxazole (CAS 925005-35-2).[1][2][3]

  • TCI Chemicals. Safety Data Sheet for Analog: 3-(4-Fluorophenyl)isoxazol-5-amine (CAS 81465-82-9).[1][2][3][6]

  • Accela ChemBio. Catalog Entry: 5-Amino-3-(2,4,5-trifluorophenyl)isoxazole (Cat# SY280574).[1][2][3]

  • PubChem. Compound Summary: 3-(2,4,6-Trifluorophenyl)isoxazol-5-amine (Analog Hazard Data).[1][2][3][1][2][3]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.